molecular formula C10H9BrClNO B580748 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one CAS No. 1291487-17-6

1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

货号: B580748
CAS 编号: 1291487-17-6
分子量: 274.542
InChI 键: HAYOWYDCYKXKDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrClNO and its molecular weight is 274.542. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYOWYDCYKXKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716645
Record name 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-17-6
Record name 2-Pyrrolidinone, 1-(4-bromo-3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291487-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry and materials science. The primary and most effective method for this synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This document outlines a detailed experimental protocol for this synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is an N-aryl lactam derivative. The synthesis of such compounds is of significant interest due to their presence in a variety of biologically active molecules. The formation of the crucial carbon-nitrogen (C-N) bond between the aromatic ring and the lactam nitrogen is most efficiently achieved through modern cross-coupling methodologies. Among these, the Buchwald-Hartwig amination stands out for its high efficiency, functional group tolerance, and broad substrate scope.[1][2] This reaction utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an aryl halide with an amine or, in this case, a lactam.

Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of this compound proceeds via the palladium-catalyzed N-arylation of pyrrolidin-2-one with 1-bromo-4-chloro-2-iodobenzene. The general reaction scheme is depicted below:

Synthesis_Workflow Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 4-Bromo-3-chloroaniline 4-Bromo-3-chloroaniline Reaction_Vessel Reaction Mixture 4-Bromo-3-chloroaniline->Reaction_Vessel Pyrrolidin-2-one Pyrrolidin-2-one Pyrrolidin-2-one->Reaction_Vessel Pd_catalyst Palladium Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Temperature Temperature (e.g., 100-110 °C) Temperature->Reaction_Vessel Atmosphere Inert Atmosphere (e.g., Argon) Atmosphere->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Product This compound Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound via Buchwald-Hartwig amination.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • 4-Bromo-3-chloroaniline

  • Pyrrolidin-2-one

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-chloroaniline (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and XPhos (0.04 eq).

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the flask. The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Solvent and Reactant Addition: Anhydrous toluene is added to the flask, followed by the addition of pyrrolidin-2-one (1.2 eq).

  • Reaction: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Bromo-3-chloroaniline1.0 eq
Pyrrolidin-2-one1.2 eq
Catalyst System
Pd₂(dba)₃0.02 eq
XPhos0.04 eq
Base
Potassium carbonate (K₂CO₃)2.0 eq
Reaction Conditions
SolventToluene
Temperature100-110 °C
Reaction Time12-24 hours
AtmosphereInert (Argon)
Yield
Expected Yield75-85%
Product Characterization
Molecular FormulaC₁₀H₉BrClNO
Molecular Weight274.54 g/mol
AppearanceOff-white to pale yellow solid

Logical Relationships in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components. The following diagram illustrates the logical relationships within the catalytic cycle.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Reacts with Aryl Halide Pd(II)_Complex Pd(II) Intermediate (L)Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine/Amide Coordination Pd(II)_Complex->Amine_Coordination Reacts with Pyrrolidin-2-one Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Pd(II)_Amido Pd(II) Amido Complex (L)Pd(Ar)(NR2) Deprotonation->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Product 1-(4-Bromo-3-chlorophenyl) pyrrolidin-2-one Reductive_Elimination->Product Forms C-N Bond

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound is reliably achieved through the Buchwald-Hartwig amination. This method offers a robust and efficient route to this valuable compound, which can be utilized in various research and development applications. The provided experimental protocol and data serve as a comprehensive guide for scientists in the field. Careful optimization of reaction conditions may be necessary depending on the scale and purity requirements of the final product.

References

In-depth Technical Guide: 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and physical properties of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one. Due to the limited publicly available experimental data for this specific compound, this document focuses on consolidating its known identifiers and predicted properties. Information regarding its synthesis, spectral characterization, and biological activity remains largely unavailable in the current scientific literature. This guide serves as a foundational resource for researchers and professionals, highlighting the existing knowledge gaps and potential avenues for future investigation.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented. The following table summarizes the available information, which primarily consists of basic identifiers and computationally predicted values.

PropertyValueSource
CAS Number 1291487-17-6[1][2]
Molecular Formula C₁₀H₉BrClNO[1][2]
Molecular Weight 274.54 g/mol [1]
Predicted Boiling Point 470.6 ± 35.0 °C
Predicted Density 1.628 ± 0.06 g/cm³
Appearance Solid (form not specified)
Solubility No data available
Melting Point No data available

Spectral Data

While several chemical suppliers indicate the availability of spectral data such as ¹H NMR, HPLC, and LC-MS for this compound, the actual spectra with detailed peak analysis and assignments are not publicly accessible.[1] A thorough search of scientific databases did not yield any experimental spectral data for this compound.

General Fragmentation Patterns for Related Structures:

In the absence of specific mass spectrometry data, general fragmentation patterns for related structures can be considered. For N-arylpyrrolidinones, mass spectral fragmentation may involve:

  • Cleavage of the pyrrolidinone ring.

  • Loss of the carbonyl group.

  • Fragmentation of the substituted phenyl ring, potentially showing characteristic isotopic patterns for bromine and chlorine.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general synthetic routes for N-arylpyrrolidinones are well-established and can be proposed for the synthesis of this compound.

One plausible synthetic approach is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3][4] In this case, the reaction would involve the coupling of 4-bromo-3-chloroaniline with 2-pyrrolidinone.

A logical workflow for a potential synthesis is outlined below.

References

A Comprehensive Technical Guide to 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, a halogenated aromatic pyrrolidinone derivative. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development, offering insights into its chemical properties, synthesis, and potential as a scaffold in medicinal chemistry.

Chemical Identity and Structure

The nomenclature and structural details of the compound are fundamental to its study and application in a research context.

IUPAC Name: this compound

Structure:

The molecule consists of a pyrrolidin-2-one ring, which is a five-membered lactam, N-substituted with a 4-bromo-3-chlorophenyl group. The phenyl ring is disubstituted with a bromine atom at position 4 and a chlorine atom at position 3 relative to the point of attachment of the pyrrolidinone ring.

(A visual representation of the chemical structure of this compound) Chemical structure of this compound

Physicochemical and Pharmacological Data

A summary of the key physicochemical properties is provided in the table below. This data is essential for handling, characterization, and experimental design.

PropertyValueReference
CAS Number 1291487-17-6[1][2][3]
Molecular Formula C10H9BrClNO[1][2][3]
Molecular Weight 274.54 g/mol [1][2]
Purity Typically ≥97%[3]
Physical Form Solid
Storage Conditions Sealed in a dry environment at room temperature or 2-8°C.[2][4]
SMILES Code O=C1N(C2=CC=C(Br)C(Cl)=C2)CCC1[2]

Synthesis and Experimental Protocols

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a general and representative protocol can be proposed based on established methods for the synthesis of N-aryl pyrrolidinones. A common approach involves the condensation of a substituted aniline with a suitable lactone precursor.

Representative Synthetic Protocol: Buchwald-Hartwig Amination

This method is a powerful tool for the formation of carbon-nitrogen bonds.

Materials:

  • 4-Bromo-3-chloroaniline

  • 2-Pyrrolidinone

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add 4-bromo-3-chloroaniline, 2-pyrrolidinone, the palladium catalyst, and the ligand.

  • The vessel is purged with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent and the base.

  • The reaction mixture is heated under an inert atmosphere for a specified time, with progress monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched.

  • The crude product is extracted, and the organic layers are combined, dried, and concentrated under reduced pressure.

  • Purification is typically achieved by column chromatography to yield the desired this compound.

Biological and Pharmacological Context

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[5][6] Derivatives of this heterocyclic system have demonstrated diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[6]

The introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These substitutions can influence metabolic stability, receptor binding affinity, and membrane permeability.

Given the prevalence of the pyrrolidinone scaffold in bioactive molecules, this compound represents a valuable starting point for further chemical exploration and biological screening.

Logical Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for assessing the biological activity of a novel chemical entity such as this compound. This process is fundamental in early-stage drug discovery.

Bioactivity Screening Workflow start Compound Synthesis (this compound) purification Purification & Characterization (HPLC, NMR, MS) start->purification primary_screening Primary Screening (High-Throughput Assays) purification->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response & Potency (IC50/EC50 Determination) hit_identification->dose_response Active no_activity Inactive hit_identification->no_activity Inactive secondary_assays Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) dose_response->secondary_assays lead_optimization Lead Optimization (Structure-Activity Relationship Studies) secondary_assays->lead_optimization end Preclinical Candidate lead_optimization->end

Caption: A logical workflow for the biological evaluation of a novel chemical compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. Its structural features, combining the versatile pyrrolidinone scaffold with halogen substitutions, make it an interesting candidate for library synthesis and biological screening. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.

References

In-Depth Technical Guide: Characterization of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one (CAS 1291487-17-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization data available for the compound identified by CAS number 1291487-17-6, which is 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines reported physicochemical properties with generalized experimental protocols and potential biological activities based on the structural characteristics of the molecule and related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar halogenated N-aryl pyrrolidinone compounds.

Compound Identification and Physicochemical Properties

The compound associated with CAS number 1291487-17-6 is definitively identified as this compound.[1][2] The core structure consists of a pyrrolidin-2-one ring N-substituted with a 4-bromo-3-chlorophenyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1291487-17-6[1][2]
Molecular Formula C₁₀H₉BrClNO[1]
Molecular Weight 274.54 g/mol [1]
Predicted Boiling Point 470.6 ± 35.0 °C[3]
Predicted Density 1.628 ± 0.06 g/cm³[3]
Predicted pKa -1.47 ± 0.20[4]
Storage Temperature 2-8°C[4]

Spectroscopic Characterization (Predicted and General)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons on the disubstituted phenyl ring would appear as complex multiplets in the downfield region (approx. 7.0-8.0 ppm). The methylene protons of the pyrrolidinone ring would appear as multiplets in the upfield region (approx. 2.0-4.0 ppm).
¹³C NMR Aromatic carbons would resonate in the 120-145 ppm range, with carbons attached to halogens showing characteristic shifts. The carbonyl carbon of the lactam would be significantly downfield (approx. 170-180 ppm). The aliphatic carbons of the pyrrolidinone ring would appear in the 20-50 ppm range.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the lactam carbonyl (C=O) stretch would be expected around 1680-1700 cm⁻¹. C-N stretching and aromatic C=C stretching bands would also be present.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M+) and isotopic peaks corresponding to the presence of bromine and chlorine atoms (M, M+2, M+4). Fragmentation patterns would likely involve the loss of the pyrrolidinone ring or halogen atoms.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature. However, general methods for the synthesis of N-aryl pyrrolidinones are well-established and can be adapted for this specific compound. A plausible synthetic approach is the amidation of a halo-substituted aniline with a derivative of butyrolactone or a related precursor.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

One of the most common and versatile methods for forming C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to couple an amine (pyrrolidin-2-one) with an aryl halide (1-bromo-4-chloro-2-iodobenzene or a similar precursor).

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrrolidin-2-one Pyrrolidin-2-one This compound This compound Pyrrolidin-2-one->this compound Coupling 1-Bromo-4-chloro-2-iodobenzene 1-Bromo-4-chloro-2-iodobenzene 1-Bromo-4-chloro-2-iodobenzene->this compound Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3)->this compound Ligand (e.g., Xantphos) Ligand (e.g., Xantphos) Ligand (e.g., Xantphos)->this compound Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->this compound Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->this compound

Caption: Proposed synthesis via Buchwald-Hartwig amination.

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), pyrrolidin-2-one (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and ligand (e.g., Xantphos, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl pyrrolidinone.

Potential Biological Activity and Signaling Pathways

While no specific biological data has been published for this compound, the pyrrolidinone scaffold is a common motif in many biologically active compounds. Halogenated aromatic compounds are also known to exhibit a range of pharmacological activities.

General Biological Relevance of Pyrrolidinones

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a variety of drugs with diverse biological activities. These activities are often attributed to the ability of the lactam to participate in hydrogen bonding and the overall three-dimensional shape of the molecule.

Potential Signaling Pathway Involvement

Given the structural features, this compound could potentially interact with various biological targets. For instance, many small molecules with similar halogenated phenyl rings have been investigated as inhibitors of protein kinases, ion channels, or enzymes involved in cell signaling. A hypothetical workflow for screening the biological activity of this compound is presented below.

Biological Screening Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Mechanism of Action cluster_pathway Signaling Pathway Elucidation Compound Synthesis & Purification Compound Synthesis & Purification High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Synthesis & Purification->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Dose-Response Assays (IC50/EC50) Dose-Response Assays (IC50/EC50) Hit Identification->Dose-Response Assays (IC50/EC50) Target Engagement Assays Target Engagement Assays Dose-Response Assays (IC50/EC50)->Target Engagement Assays Cell-Based Signaling Assays Cell-Based Signaling Assays Target Engagement Assays->Cell-Based Signaling Assays Western Blotting Western Blotting Cell-Based Signaling Assays->Western Blotting Kinase Profiling Kinase Profiling Cell-Based Signaling Assays->Kinase Profiling Gene Expression Analysis Gene Expression Analysis Cell-Based Signaling Assays->Gene Expression Analysis

Caption: A logical workflow for biological activity screening.

Conclusion

This compound (CAS 1291487-17-6) is a chemical compound for which detailed experimental characterization data is not widely available in the public domain. This guide has provided a summary of its known physicochemical properties and has proposed potential synthetic and biological evaluation strategies based on established methodologies for related compounds. Further experimental investigation is required to fully characterize this molecule and to explore its potential applications in research and drug development. Researchers are encouraged to utilize the general protocols outlined herein as a starting point for their own studies.

References

Comprehensive Spectroscopic and Analytical Data for 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into publicly accessible scientific databases, chemical supplier catalogs, and academic literature has revealed a significant lack of detailed NMR and mass spectrometry data for the compound 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one (CAS No. 1291487-17-6). Despite concerted efforts to locate this information, which is crucial for the in-depth technical guide requested by researchers, scientists, and drug development professionals, no specific spectral data, experimental protocols, or associated biological pathways could be obtained.

While numerous chemical suppliers list this compound for sale and provide basic physical properties such as its molecular formula (C₁₀H₉BrClNO) and molecular weight (approximately 274.54 g/mol ), they do not publicly share the compound's NMR or mass spectra. Some vendors indicate the availability of such data upon request, but it is not readily accessible for immediate analysis and inclusion in a technical whitepaper.

The core requirements for this guide included the presentation of all quantitative data in clearly structured tables, detailed methodologies for key experiments, and the creation of diagrams for any described signaling pathways or experimental workflows. Unfortunately, the absence of foundational NMR and mass spectrometry data precludes the fulfillment of these requirements. Without access to the raw or processed spectral data, it is impossible to:

  • Summarize quantitative NMR data (e.g., chemical shifts (δ), coupling constants (J), and integration values).

  • Present mass spectrometry data (e.g., mass-to-charge ratios (m/z) of fragment ions).

  • Provide the specific experimental conditions under which this data was acquired, such as the solvent used, spectrometer frequency, and ionization method.

Furthermore, no information was found in the public domain regarding the use of this compound in biological studies, and therefore, no signaling pathways or logical relationships could be identified to be visualized using Graphviz as requested.

A Technical Guide to the Solubility of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one in various organic solvents is not publicly available. This guide, therefore, provides a comprehensive framework of the theoretical principles and established experimental protocols that can be employed to determine its solubility.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Understanding its solubility profile in different organic solvents is a critical prerequisite for its use in synthesis, purification, formulation, and various analytical procedures. This document outlines the theoretical considerations for predicting solubility and provides detailed experimental methodologies for its quantitative determination.

Theoretical Framework for Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key structural features influencing its solubility are:

  • Polarity: The presence of a lactam ring (a cyclic amide) introduces a significant dipole moment, making the molecule polar. The carbonyl group (C=O) and the nitrogen atom can act as hydrogen bond acceptors.

  • Aromatic Ring: The substituted phenyl ring is generally nonpolar, but the presence of halogen atoms (bromine and chlorine) can introduce some polar character and affect intermolecular interactions.

  • Molecular Size and Shape: The overall size and rigidity of the molecule will also influence how well it can be solvated by solvent molecules.

Based on these features, it can be predicted that this compound will exhibit higher solubility in polar aprotic solvents and potentially moderate solubility in polar protic solvents. Its solubility is expected to be low in nonpolar solvents.

Experimental Determination of Solubility

To obtain precise solubility data, experimental measurement is essential. The following section details a standard protocol for determining the solubility of a solid compound in an organic solvent.

  • This compound (solute)

  • A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

The following diagram illustrates a typical workflow for an equilibrium solubility experiment.

Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid solute prep_solvent Add known volume of solvent prep_vial Combine in a sealed vial equilibration Agitate at constant temperature (e.g., 24-72 hours) prep_vial->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation sampling Collect supernatant separation->sampling dilution Dilute supernatant sampling->dilution analysis Quantify concentration (e.g., HPLC, UV-Vis) dilution->analysis

Halogenated Aryl Pyrrolidinones: A Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning field of halogenated aryl pyrrolidinones, a class of heterocyclic compounds with significant potential across diverse scientific disciplines. The strategic incorporation of halogen atoms onto the aryl pyrrolidinone scaffold profoundly influences their physicochemical properties and biological activity, opening avenues for the development of novel therapeutics, advanced agrochemicals, and high-performance materials. This document serves as a comprehensive resource, detailing the core applications, experimental methodologies, and underlying mechanisms of action of these versatile molecules.

Medicinal Applications: Targeting Virulence and Neurological Disorders

The pyrrolidinone core is a well-established pharmacophore, and its halogenation has led to the discovery of potent biological activities.[1][2] Halogenated aryl pyrrolidinones have emerged as promising candidates in drug discovery, particularly as anti-infective and anticonvulsant agents.

Anti-Pathogenic Agents: Inhibition of the Type III Secretion System

A significant application of halogenated aryl pyrrolidinones is in combating the virulence of pathogenic bacteria, such as Pseudomonas aeruginosa, a notorious opportunistic pathogen.[3][4][5] Certain derivatives have been identified as potent inhibitors of the Type III Secretion System (T3SS), a molecular syringe used by bacteria to inject harmful effector proteins into host cells.[4][6] By blocking the T3SS, these compounds can disarm the bacteria without killing them, a strategy that may reduce the selective pressure for developing antibiotic resistance.

A series of halogenated aryl pyrrolidinones, designated DEXT 1-4, have demonstrated significant anti-virulence activity against P. aeruginosa.[2][4] These compounds effectively inhibit biofilm formation, swarming motility, and the secretion of T3SS effector proteins like ExoU and ExoT.[4]

Table 1: Anti-virulence Activity of Halogenated Aryl Pyrrolidinones against Pseudomonas aeruginosa

CompoundHalogen SubstituentConcentration (µM)Inhibition of Biofilm Formation (%)Inhibition of Swarming Motility (%)Reduction in Necrotic Area (in vivo) (%)Reference
DEXT-2Chloro100SignificantSignificantNot Reported[4]
DEXT-3Bromo100SignificantSignificant~74[4][7]
DEXT-4Iodo100SignificantSignificantNot Reported[4]
MBX-1641 (Control)-50-200Not ReportedNot Reported~66[2][7]

Note: The reported data is qualitative ("Significant") for biofilm and swarming inhibition. The in vivo data for DEXT-3 shows a reduction of the necrotic area from 24.4 mm² to 6.3 mm².[8]

Halogenated aryl pyrrolidinones exert their anti-virulence effect by physically obstructing the T3SS machinery. While the exact molecular interactions are still under investigation, it is proposed that these compounds may bind to essential components of the secretion apparatus, such as the translocon proteins or the needle tip protein PcrV, thereby preventing the translocation of effector proteins into the host cell.[3][9] This disruption of the T3SS signaling and effector delivery cascade is a key mechanism of their anti-pathogenic action.

T3SS_Inhibition cluster_bacteria Pseudomonas aeruginosa cluster_host Host Cell Bacterial Cytoplasm Bacterial Cytoplasm T3SS_Apparatus T3SS Apparatus Bacterial Cytoplasm->T3SS_Apparatus Assembly Host Cytoplasm Host Cytoplasm T3SS_Apparatus->Host Cytoplasm Effector Translocation Effector_Proteins Effector Proteins (ExoU, ExoT) Effector_Proteins->T3SS_Apparatus Docking Host_Cell_Damage Host Cell Damage (Necrosis) Host Cytoplasm->Host_Cell_Damage leads to Halogenated_Pyrrolidinone Halogenated Aryl Pyrrolidinone Halogenated_Pyrrolidinone->T3SS_Apparatus Inhibition Flame_Retardancy_Workflow Monomer Halogenated Aryl Pyrrolidinone Monomer Polymerization Polymerization Monomer->Polymerization Polymer Halogenated Polymer Polymerization->Polymer Evaluation Flame Retardancy Evaluation Polymer->Evaluation Result Enhanced Flame Retardancy Evaluation->Result AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Halogenated Aryl Pyrrolidinone (?) AhR_Complex AhR-Hsp90-XAP2 Complex Ligand->AhR_Complex Binding & Activation ARNT ARNT AhR_Complex->ARNT Translocation & Heterodimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiation

References

The Pyrrolidin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one, or γ-lactam, scaffold is a five-membered heterocyclic ring that has emerged as a cornerstone in medicinal chemistry. Its prevalence in a multitude of biologically active natural products and FDA-approved drugs underscores its significance as a "privileged scaffold." This technical guide provides a comprehensive overview of the biological importance of the pyrrolidin-2-one core, detailing its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in its evaluation.

Introduction: The Versatility of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one nucleus is a versatile structural motif that offers a unique combination of properties, making it highly attractive for drug design.[1][2] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical factor for enhancing molecular complexity and achieving target specificity.[3] The presence of a lactam functionality provides a site for hydrogen bonding interactions, while the carbon backbone can be readily functionalized to modulate physicochemical properties and biological activity.[1] This inherent versatility has led to the development of pyrrolidin-2-one derivatives with a broad spectrum of therapeutic applications, including anticancer, anticonvulsant, antibacterial, antiviral, and anti-inflammatory agents.[2][4]

Anticancer Activity: Targeting Key Signaling Pathways

The pyrrolidin-2-one scaffold is a prominent feature in a variety of anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

A significant number of pyrrolidin-2-one derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, a key mediator of angiogenesis.[5] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the suppression of tumor neovascularization.

Another important target for pyrrolidin-2-one-based anticancer agents is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Derivatives have been identified that exhibit potent inhibitory activity against PI3Kα, a key isoform in this pathway.[6][7]

Quantitative Data: Anticancer Activity of Pyrrolidin-2-one Derivatives
Compound ClassTargetCell LineActivity (IC50/EC50)Reference
Diphenylamine-pyrrolidin-2-one-hydrazones-IGR39 (Melanoma)2.5 - 20.2 µM[8]
Diphenylamine-pyrrolidin-2-one-hydrazones-PPC-1 (Prostate)2.5 - 20.2 µM[8]
(S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamidesPI3Kα-2.9 nM[6]
(S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamidesHDAC6-26 nM[6]
(S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamides-L-3630.17 µM[6]
Polysubstituted Pyrrolidines-HCT116, HL602.9 - 16 µM[9]
2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrolesVEGFR-2-~7 µM[5]

Signaling Pathway: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by pyrrolidin-2-one derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

The pyrrolidin-2-one scaffold is a key component of several antiepileptic drugs (AEDs), including levetiracetam.[10] Derivatives of pyrrolidine-2,5-dione, in particular, have shown broad-spectrum anticonvulsant activity in preclinical models.[11][12] The mechanism of action for many of these compounds involves the modulation of neuronal excitability through interaction with voltage-gated ion channels. Specifically, they have been shown to inhibit neuronal voltage-sensitive sodium channels and L-type calcium channels.[12]

Quantitative Data: Anticonvulsant Activity of Pyrrolidin-2,5-dione Derivatives
CompoundMES Test (ED50 mg/kg)scPTZ Test (ED50 mg/kg)6 Hz Test (ED50 mg/kg)Reference
Derivative 1216.13 - 46.07134.0-[12]
Derivative 2316.13 - 46.07128.8-[12]
Hybrid Compound--108.80[3]

Logical Relationship: Anticonvulsant Mechanism of Action

Anticonvulsant_MoA cluster_channels Voltage-Gated Ion Channels Pyrrolidinone Pyrrolidine-2,5-dione Derivative Na_Channel Voltage-Sensitive Sodium Channel Pyrrolidinone->Na_Channel Inhibition Ca_Channel L-type Calcium Channel Pyrrolidinone->Ca_Channel Inhibition Neuronal_Excitability Reduced Neuronal Excitability Na_Channel->Neuronal_Excitability Reduced Influx Ca_Channel->Neuronal_Excitability Reduced Influx Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression HTS_Workflow cluster_library Compound Library Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Lead Optimization Library Pyrrolidin-2-one Derivative Library Plate Assay Plate Preparation (e.g., 384-well) Library->Plate Dispensing Assay Target-based or Cell-based Assay Plate->Assay Addition of Assay Reagents Incubation Incubation Assay->Incubation Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection Data Raw Data Acquisition Detection->Data Analysis Data Normalization & Hit Selection Data->Analysis Hits Primary Hits Analysis->Hits Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hits->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

literature review of substituted pyrrolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Substituted Pyrrolidin-2-one Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrrolidin-2-one, or γ-lactam, is a five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1] This versatile structure is present in a wide array of natural products and synthetically developed molecules, exhibiting a remarkable range of pharmacological activities.[2][3] Its prevalence in bioactive compounds stems from its ability to serve as a robust pharmacophore, with its sp3-hybridized carbons allowing for efficient exploration of three-dimensional chemical space, a crucial factor for target binding and molecular recognition.[1][4]

Substituted pyrrolidin-2-one derivatives have demonstrated significant potential in treating a multitude of human diseases, with activities including anticancer, antibacterial, antiviral, anticonvulsant, and anti-inflammatory effects.[1][2][5] The stereochemistry and spatial orientation of substituents on the pyrrolidine ring can drastically influence the biological profile, enabling fine-tuning of drug candidates for enhanced potency and selectivity.[1][4] This review provides a comprehensive overview of recent advancements in the synthesis, biological evaluation, and mechanistic understanding of substituted pyrrolidin-2-one derivatives.

Synthetic Strategies for Pyrrolidin-2-one Derivatives

The construction of the pyrrolidin-2-one core can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern catalytic approaches.

  • Lactamization of γ-Amino Esters: A common and straightforward method involves the intramolecular cyclization of γ-amino esters. This can be achieved from various precursors. For instance, the reaction of γ-butyrolactone (GBL) with primary amines or hydrazine hydrate is a widely used approach to generate N-substituted pyrrolidin-2-ones.[6]

  • (3+2) Cycloaddition Reactions: A classical method for synthesizing five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile, such as an olefin.[1]

  • From Donor-Acceptor (DA) Cyclopropanes: A modern approach utilizes the Lewis acid-catalyzed opening of a donor-acceptor cyclopropane ring with primary amines. This reaction proceeds through a γ-amino ester intermediate, which then undergoes in situ lactamization to form the desired 1,5-substituted pyrrolidin-2-one.[7]

  • Ring Contraction of Piperidines: A selective synthesis method involves the cascade reaction of N-substituted piperidines, which can be tuned to produce either pyrrolidin-2-ones or 3-iodopyrroles by selecting specific oxidants and additives.[8]

  • N-Heterocyclic Carbene (NHC)-Catalyzed Radical Cyclization: A recently developed metal-free protocol enables the construction of highly functionalized 2-pyrrolidinones through an NHC-catalyzed radical tandem cyclization/coupling reaction, offering broad substrate scope and high efficiency.[9]

G cluster_synthesis General Synthetic Workflow: From Precursors to Pyrrolidin-2-ones Precursors Acyclic Precursors (e.g., γ-amino esters, alkynoic acids) Intermediate Reaction Intermediate (e.g., γ-hydroxy butyl amide) Precursors->Intermediate Amine Condensation / Ring Opening Cyclic_Precursors Cyclic Precursors (e.g., GBL, DA Cyclopropanes) Cyclic_Precursors->Intermediate Nucleophilic Attack Product Substituted Pyrrolidin-2-one Intermediate->Product Intramolecular Cyclization (Lactamization)

Caption: A generalized workflow for the synthesis of substituted pyrrolidin-2-ones.

Pharmacological Properties and Biological Activities

The pyrrolidin-2-one scaffold is a privileged structure in drug discovery due to its wide range of biological activities.[2][3]

  • Anticancer Activity: Certain derivatives have shown potent cytotoxic activity against various cancer cell lines.[10] For example, helicid–pyrrolidine 2-one analogues exhibited high anticancer effects against the human SKOV3 ovarian cancer cell line. The mechanism can involve the inhibition of critical signaling pathways in cancer progression.

  • Enzyme Inhibition: A significant area of research is the development of pyrrolidin-2-one derivatives as enzyme inhibitors. A novel class of optically active derivatives was synthesized as potent inhibitors of Autotaxin (ATX), an enzyme implicated in inflammation, fibrosis, and cancer.[11] The ATX-LPA (lysophosphatidic acid) signaling axis is a key therapeutic target.[11]

  • Anticonvulsant Properties: N-substituted pyrrolidin-2-ones like piracetam are known nootropic drugs. More complex derivatives, such as certain pyrrolidine-2,5-diones, have been screened for their anticonvulsant activity in maximal electroshock (MES) seizure tests, showing promising results.[1]

  • Antibacterial and Antifungal Activity: The core structure is found in natural products with antimicrobial properties. Synthesized derivatives have been tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and vancomycin-resistant Enterococcus faecalis (VRE), with some compounds showing good inhibitory activity.[12]

  • Anti-inflammatory and Antiarrhythmic Effects: Some derivatives have been evaluated for their antiarrhythmic and antioxidant properties, which are often linked to adrenolytic (α-adrenoceptor blocking) activity.[13]

  • Metabolic Regulation: In studies using diet-induced obese rats, certain pyrrolidin-2-one derivatives that act as α2-adrenoceptor antagonists have been shown to reduce body weight, decrease food intake, and improve metabolic profiles.[14]

G cluster_pathway Inhibition of the ATX-LPA Signaling Pathway LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Hydrolysis LPAR LPA Receptors (LPARs) LPA->LPAR Activation Effects Downstream Cellular Effects (Proliferation, Migration, Survival) LPAR->Effects Inhibitor Pyrrolidin-2-one Inhibitor Inhibitor->ATX Inhibition

Caption: Pyrrolidin-2-one inhibitors block the ATX-LPA signaling axis.

Quantitative Data Summary

The following tables summarize key quantitative data for various substituted pyrrolidin-2-one derivatives, highlighting their potency in different biological assays.

Table 1: Enzyme Inhibition Data

Compound ID Target Enzyme Assay Type Potency (IC₅₀) Reference
21 Autotaxin (ATX) in vitro 35 nM [11]
3k Autotaxin (ATX) in vitro 50 nM [11]
3l Autotaxin (ATX) in vitro 120 nM [11]
16 Autotaxin (ATX) in vitro 700 nM [11]

| 40b | Autotaxin (ATX) | in vitro | 800 nM |[11] |

Table 2: Anticonvulsant and Antimicrobial Activity

Compound ID Biological Activity Assay/Model Potency Reference
69k Anticonvulsant Maximal Electroshock (MES) ED₅₀ = 80.38 mg/kg [1]
69k Anticonvulsant 6 Hz test ED₅₀ = 108.80 mg/kg [1]

| Amino phenyl pyrrolidine-2-one | Antibacterial (VRE) | in vitro | MIC = 5.97 µM | |

Detailed Experimental Protocols

Providing detailed and reproducible experimental methods is crucial for advancing research. Below are representative protocols for the synthesis and biological evaluation of pyrrolidin-2-one derivatives.

Protocol 1: Synthesis of (R)-1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one[8]
  • Materials: (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate (80 mg, 0.32 mmol), 4-methoxyaniline (40 mg, 0.32 mmol), Ni(ClO₄)₂∙6H₂O (24 mg, 0.066 mmol), 1,2-dichloroethane (DCE, 1.6 mL), acetic acid (AcOH, 37 μL), toluene (2.1 mL), sodium hydroxide (NaOH, 27 mg, 0.68 mmol), ethanol (1.9 mL), and water (0.65 mL).

  • Procedure:

    • A mixture of dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate, 4-methoxyaniline, and Ni(ClO₄)₂∙6H₂O in DCE is stirred in a sealed vial at 60 °C for 24 hours.

    • Acetic acid is added, and the mixture is stirred for an additional 24 hours at the same temperature.

    • The reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

    • Toluene, NaOH, ethanol, and water are added to the residue. The resulting mixture is refluxed for 24 hours.

    • After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the title compound.

Protocol 2: Antibacterial Activity Screening (Agar Well Diffusion Method)[1]
  • Materials: Test compounds (pyrrolidin-2-one derivatives), Dimethyl sulfoxide (DMSO, as solvent and negative control), Amoxicillin (positive control), bacterial strains (Escherichia coli, Staphylococcus aureus, etc.), nutrient agar plates.

  • Procedure:

    • Prepare solutions of the test compounds at concentrations of 500 and 1000 µg/mL in DMSO.

    • Subculture the target bacteria on nutrient agar plates to ensure active growth.

    • Prepare a bacterial inoculum and evenly spread it onto the surface of fresh agar plates to create a lawn.

    • Aseptically punch wells (e.g., 6 mm diameter) into the agar.

    • Add a fixed volume (e.g., 100 µL) of each test compound solution, the DMSO control, and the Amoxicillin control into separate wells.

    • Incubate the plates at 37 °C for 24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Conclusion

Substituted pyrrolidin-2-one derivatives continue to be a highly productive and promising scaffold in the field of drug discovery.[1] The chemical tractability of the γ-lactam ring allows for the generation of diverse molecular libraries through a variety of established and innovative synthetic routes.[7][9] The broad spectrum of biological activities, including potent and specific enzyme inhibition, anticancer effects, and antimicrobial properties, underscores the therapeutic potential of this compound class.[2][11] Future research will likely focus on leveraging stereoselective synthesis to create more complex and potent drug candidates, exploring novel biological targets, and utilizing computational tools to refine structure-activity relationships for the rational design of next-generation therapeutics based on the pyrrolidin-2-one core.

References

An In-depth Technical Guide to 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, with CAS Number 1291487-17-6, is a halogenated N-aryl lactam. While specific public domain data on the discovery and biological profile of this particular molecule is limited, its structural motif is of significant interest in medicinal chemistry. N-aryl pyrrolidinones are a class of compounds known to exhibit a wide range of biological activities, acting as scaffolds in the development of novel therapeutics. This guide provides a comprehensive overview of the probable synthetic routes, potential biological significance based on analogous structures, and detailed hypothetical experimental protocols relevant to this class of compounds.

Introduction

N-aryl lactams, particularly the pyrrolidin-2-one (or γ-lactam) core, are prevalent structural motifs in a variety of biologically active compounds and approved pharmaceuticals. The pyrrolidinone ring system serves as a versatile scaffold, and its substitution with an aryl group at the nitrogen atom allows for the exploration of a diverse chemical space, influencing the compound's pharmacokinetic and pharmacodynamic properties. The presence of bromo and chloro substituents on the phenyl ring of this compound suggests its potential as an intermediate in cross-coupling reactions for the synthesis of more complex molecules or as a candidate for screening in various biological assays.

While the specific history of this compound is not extensively documented in public literature, it is likely to have been synthesized as part of a chemical library for high-throughput screening or as a building block in a larger synthetic endeavor. Compounds of this nature are often explored for their potential as modulators of various biological targets.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValue
CAS Number 1291487-17-6
Molecular Formula C₁₀H₉BrClNO
Molecular Weight 274.54 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Predicted to be soluble in organic solvents
SMILES C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)Cl
InChI Key Predicted based on structure

Synthetic Pathways

The synthesis of N-aryl lactams can be achieved through several established methods. A plausible and common approach for the synthesis of this compound is the copper-catalyzed or palladium-catalyzed N-arylation of 2-pyrrolidinone, often referred to as the Buchwald-Hartwig or Ullmann condensation reaction.

Proposed Synthetic Route: Ullmann Condensation

A likely synthetic pathway involves the coupling of 2-pyrrolidinone with 1-bromo-4-chloro-2-iodobenzene or a similarly activated aryl halide in the presence of a copper catalyst.

Diagram of the Proposed Synthetic Pathway

Synthesis A 4-Bromo-3-chloroaniline C This compound A->C Heat, Acid Catalyst B γ-Butyrolactone B->C

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via a condensation reaction.

Materials:

  • 4-Bromo-3-chloroaniline (1.0 eq)

  • γ-Butyrolactone (1.2 eq)

  • p-Toluenesulfonic acid (0.1 eq)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-bromo-3-chloroaniline, γ-butyrolactone, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • After the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the N-aryl lactam scaffold is present in numerous compounds with diverse pharmacological activities.[1][2]

Table of Potential Biological Activities of N-Aryl Lactam Derivatives:

Biological Target/ActivityExample Compound Class/ScaffoldTherapeutic Area
Factor Xa InhibitionRivaroxaban (contains a related oxazolidinone core)Anticoagulant
Monoamine Uptake InhibitionAnalogs of PyrovaleroneCNS disorders
CGRP Receptor AntagonismPiperidinone carboxamide azaindanesMigraine

Given the structural similarities, this compound could be investigated for a range of biological activities, including but not limited to its potential as an enzyme inhibitor or a receptor modulator. The halogen substituents also provide a handle for further chemical modification to develop analogs with improved potency and selectivity.

Hypothetical Signaling Pathway Modulation

Based on the activities of other N-aryl lactams, one could hypothesize that a derivative of this compound might interact with a G-protein coupled receptor (GPCR) signaling pathway, for instance, as an antagonist of a receptor involved in neuronal signaling.

Diagram of a Hypothetical GPCR Antagonism Pathway

GPCR_Antagonism cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates cAMP cAMP Effector->cAMP Produces Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist 1-(4-Bromo-3-chlorophenyl) pyrrolidin-2-one Derivative Antagonist->GPCR Blocks PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: Hypothetical antagonism of a GPCR signaling pathway.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl structures that are common motifs in biologically active compounds. 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one is a valuable building block, featuring a pyrrolidin-2-one core attached to a substituted phenyl ring. The presence of both bromo and chloro substituents on the phenyl ring allows for selective functionalization, with the bromo group being more reactive in typical Suzuki coupling conditions. This enables the targeted synthesis of a diverse array of 1-(4-aryl-3-chlorophenyl)pyrrolidin-2-one derivatives, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective coupling at the 4-position of the phenyl ring can be achieved under appropriate reaction conditions.

Quantitative Data Summary

While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative yields and conditions for analogous Suzuki coupling reactions of similar N-aryl lactams and halo-substituted phenyl compounds. These data provide a strong basis for estimating the expected outcomes for the title compound.

EntryAryl HalideCoupling Partner (Arylboronic Acid)Catalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
11-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)DME/H₂O (4:1)851264
24-BromoacetophenonePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)100892
31-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001695
42-BromothiophenePhenylboronic acidPd Complex (1)KOH (2.0)H₂O / TBAB1001>95

DME = 1,2-dimethoxyethane; dppf = 1,1'-bis(diphenylphosphino)ferrocene; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl; TBAB = tetrabutylammonium bromide.

Experimental Protocols

The following is a detailed protocol for a typical Suzuki coupling reaction using this compound with an arylboronic acid. This protocol is based on established methodologies for similar substrates and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃], 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water or Toluene/Water, typically in a 4:1 to 5:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. Stir the mixture for 10-15 minutes to ensure good mixing. Subsequently, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-aryl-3-chlorophenyl)pyrrolidin-2-one.

Visualizations

Suzuki_Mechanism General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)L₂(Ar') Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->Trans Base Base Base->Trans

Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental_Workflow Experimental Workflow for Suzuki Coupling A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Degassed Solvent A->B C 3. Add Palladium Catalyst B->C D 4. Heat under Inert Atmosphere C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Cool to Room Temperature & Quench E->F Reaction Complete G 7. Extract with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J Final Product I->J

Application Note: Selective Buchwald-Hartwig Amination of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This application note details a protocol for the selective amination of the C-Br bond in 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, a substrate relevant in the synthesis of pharmaceutical intermediates. The presence of both bromo and chloro substituents on the aryl ring presents a selectivity challenge. This protocol has been optimized for high yield and selectivity, leveraging a carefully chosen catalyst system. The methodologies described herein are intended for researchers and professionals in drug development and organic synthesis.

Reaction Principle

The Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the active catalyst.[2][3] For dihalogenated substrates such as this compound, selective amination is achievable due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step. The choice of ligand is critical for reaction efficiency and selectivity.[4]

Key Applications
  • Pharmaceutical Synthesis: This methodology is crucial for the synthesis of complex nitrogen-containing molecules that are common in active pharmaceutical ingredients.

  • Fragment-Based Drug Discovery: Provides a reliable method for linking nitrogen-containing fragments to aryl scaffolds.

  • Materials Science: Useful in the synthesis of organic electronic materials where specific C-N linkages are required.

Experimental Protocols

Materials and Equipment
  • Substrate: this compound

  • Amine: Morpholine (or other desired primary/secondary amine)

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Xantphos[5]

  • Base: Cesium Carbonate (Cs₂CO₃)[5]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[5][6]

  • Standard Glassware: Schlenk flask, condenser, magnetic stirrer, heating mantle

  • Inert Atmosphere: Nitrogen or Argon gas line

  • Analytical Instruments: HPLC, GC-MS, ¹H NMR

Detailed Reaction Protocol
  • Preparation: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 mmol, 1 mol%), Xantphos (0.05 mmol, 2.5 mol%), and Cesium Carbonate (2.8 mmol, 1.4 equiv.).

  • Reagent Addition: To the flask, add this compound (2.0 mmol, 1.0 equiv.) and anhydrous toluene (10 mL).

  • Amine Addition: Add morpholine (2.4 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation

The following tables summarize the results from a series of optimization experiments for the Buchwald-Hartwig amination of this compound with morpholine.

Table 1: Effect of Ligand on Reaction Outcome

EntryLigandCatalyst Loading (mol%)Yield (%)Selectivity (Br:Cl)
1Xantphos1.092>99:1
2BINAP1.08598:2
3DavePhos1.08897:3
4P(o-tol)₃1.56590:10

Conditions: this compound (1 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.5 mol%), Cs₂CO₃ (1.4 mmol), toluene (5 mL), 100 °C, 18 h.

Table 2: Effect of Base and Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Yield (%)
1Cs₂CO₃Toluene10092
2K₂CO₃Toluene10078
3NaOt-BuToluene10089
4Cs₂CO₃1,4-Dioxane10095
5K₃PO₄1,4-Dioxane10082

Conditions: this compound (1 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.5 mol%), Xantphos (1.0 mol%), 18 h.

Visualizations

Reaction Workflow

G reagents Reagents: This compound Morpholine Pd2(dba)3 Xantphos Cs2CO3 Toluene mixing Mixing: - Add solids (catalyst, ligand, base) - Add substrate and solvent - Add amine reagents->mixing setup Reaction Setup: - Dry Schlenk flask - Inert atmosphere (N2/Ar) setup->mixing reaction Reaction: - Heat to 100 °C - Stir for 12-24 h - Monitor by TLC/HPLC mixing->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup extraction Extraction: - Wash with H2O and brine - Dry over Na2SO4 workup->extraction purification Purification: - Concentrate - Column chromatography extraction->purification product Final Product: 1-(3-Chloro-4-morpholinophenyl)pyrrolidin-2-one purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Generalized Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar(X)Pd(II)L2 oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base amido_complex Ar(NR'R'')Pd(II)L2 amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for N-Arylation of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-arylation of 1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one, a key transformation for the synthesis of a diverse range of molecular entities relevant to pharmaceutical and materials science research. The protocol is based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methodologies, which are standard procedures for the formation of C-N bonds with aryl halides.[1][2][3][4]

The N-aryl pyrrolidinone scaffold is a prevalent motif in medicinal chemistry, appearing in a variety of biologically active compounds.[5] The ability to functionalize the nitrogen atom of the pyrrolidinone ring allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The presented protocols offer a general framework for the coupling of various amines and other nitrogen nucleophiles with the specified aryl halide.

General Reaction Scheme

The N-arylation of this compound can be achieved through cross-coupling reactions where a new bond is formed between the nitrogen atom of a nucleophile and the aryl ring of the substrate. The primary methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[2][3][4] It typically employs a palladium catalyst with a phosphine ligand and a base. This protocol is adapted from established procedures for the N-arylation of amides and lactams with aryl halides.[6][7][8]

Experimental Protocol

Materials:

  • This compound

  • Amine or other nitrogen nucleophile (e.g., a primary or secondary amine, carbamate, etc.)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like (PAd-DalPhos)Ni(o-tolyl)Cl (if using a nickel-catalyzed variant)[9]

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[3][6]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the amine or nitrogen nucleophile (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Add the anhydrous solvent (e.g., Toluene, to make a 0.1-0.2 M solution).

  • Seal the reaction vessel and heat with stirring to the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Data Presentation: Representative Conditions for Buchwald-Hartwig N-Arylation of Lactams
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1)P(2-furyl)₃ (4)NaOt-Bu (1.2)Toluene60-11012-2468[10]
Pd(OAc)₂ (1-2)BrettPhos or RuPhosNaOt-Bu or K₃PO₄Toluene or DioxaneRT - 1101-24Varies[6]
PdCl₂(P(o-Tolyl)₃)₂ (1)--Toluene1003High[4]

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[11][12][13][14] Modern variations often use ligands to facilitate the reaction under milder conditions. This protocol is based on general procedures for the copper-catalyzed N-arylation of amides and heterocycles.[15][16][17]

Experimental Protocol

Materials:

  • This compound

  • Amine or other nitrogen nucleophile

  • Copper(I) iodide (CuI)

  • Ligand (e.g., (S)-N-Methylpyrrolidine-2-carboxylate, 1,2-diamine derivatives)[15][16]

  • Base (e.g., Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane)

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), the nitrogen nucleophile (2.0 equiv), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the anhydrous solvent (e.g., DMF or Dioxane).

  • Heat the mixture with stirring to the appropriate temperature (typically 90-130 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-arylated product.

Data Presentation: Representative Conditions for Ullmann-type N-Arylation of Lactams
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
CuI (5)(S)-N-methylpyrrolidine-2-carboxylateK₃PO₄DMF1105Good to High[15]
CuI (5)1,2-diamineK₃PO₄Dioxane902High[16]
CuI (5)NoneNaOH (2.0)Ethylene Glycol12024Varies[17]

Visualizations

Experimental Workflow for Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: This compound Amine Nucleophile Pd Catalyst & Ligand Base add_solvent Add Anhydrous Solvent (e.g., Toluene) start->add_solvent heat Heat under Inert Atmosphere (80-110 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end Isolated Product

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Logical Relationship of N-Arylation Methods

N_Arylation_Methods cluster_goal Synthetic Goal cluster_methods Cross-Coupling Methodologies cluster_components_buchwald Key Components (Buchwald-Hartwig) cluster_components_ullmann Key Components (Ullmann) goal N-Arylation of This compound buchwald Buchwald-Hartwig Amination goal->buchwald employs ullmann Ullmann Condensation goal->ullmann employs pd_catalyst Palladium Catalyst buchwald->pd_catalyst phosphine_ligand Phosphine Ligand buchwald->phosphine_ligand base_bh Base (e.g., NaOtBu) buchwald->base_bh cu_catalyst Copper Catalyst ullmann->cu_catalyst ligand_ullmann Ligand (optional but recommended) ullmann->ligand_ullmann base_ullmann Base (e.g., K3PO4) ullmann->base_ullmann

Caption: Key Methodologies for N-Arylation.

References

Application Notes: Synthesis of Bio-active Analogs from 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The starting material, 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, is a versatile building block for the synthesis of novel analogs for drug discovery. Its aryl halide functionalities—a bromine at the 4-position and a chlorine at the 3-position—serve as key handles for palladium-catalyzed cross-coupling reactions. These reactions allow for the strategic introduction of diverse molecular fragments, enabling the exploration of the chemical space around the core structure to optimize biological activity, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the synthesis of two classes of analogs from this compound: biaryl derivatives via Suzuki-Miyaura cross-coupling and arylamine derivatives via Buchwald-Hartwig amination. These methods are fundamental in modern organic synthesis and are widely applied in the pharmaceutical industry.[3][4]

General Experimental Considerations

  • Inert Atmosphere : All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent the degradation of the palladium catalyst and phosphine ligands.

  • Solvent Purity : Anhydrous solvents are crucial for the success of these cross-coupling reactions. Solvents should be dried and degassed prior to use.

  • Reagent Quality : The palladium catalyst, ligands, bases, and coupling partners should be of high purity.

  • Reaction Monitoring : Reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] In the case of this compound, the reaction is expected to occur selectively at the more reactive C-Br bond over the C-Cl bond.[3]

Detailed Methodology
  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl analog.

Data Presentation: Reagents and Typical Yields
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid1-(3-Chloro-4-phenylphenyl)pyrrolidin-2-one85-95
24-Methoxyphenylboronic acid1-(3-Chloro-4-(4-methoxyphenyl)phenyl)pyrrolidin-2-one80-90
3Pyridine-3-boronic acid1-(3-Chloro-4-(pyridin-3-yl)phenyl)pyrrolidin-2-one70-85

Yields are representative and may vary based on specific reaction conditions and the scale of the synthesis.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[6] This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[7] Similar to the Suzuki coupling, this reaction proceeds selectively at the C-Br bond.

Detailed Methodology
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.05 equiv).

  • Reagent Addition : Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Execution : Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction until the starting material is consumed (typically 8-24 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the desired arylamine analog.

Data Presentation: Reagents and Typical Yields
EntryAmineProductTypical Yield (%)
1Morpholine1-(3-Chloro-4-morpholinophenyl)pyrrolidin-2-one80-92
2Aniline1-(3-Chloro-4-(phenylamino)phenyl)pyrrolidin-2-one75-88
3Benzylamine1-(4-(Benzylamino)-3-chlorophenyl)pyrrolidin-2-one78-90

Yields are representative and may vary based on the specific amine, ligand, and reaction conditions used.[7]

Visualizations: Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the synthetic pathways from the starting material to two distinct classes of analogs using the protocols described above.

G cluster_start Starting Material cluster_suzuki Protocol 1: Suzuki Coupling cluster_buchwald Protocol 2: Buchwald-Hartwig SM 1-(4-Bromo-3-chlorophenyl) pyrrolidin-2-one Suzuki_Reagents Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃ SM->Suzuki_Reagents Buchwald_Reagents Amine (R₂NH), Pd₂(dba)₃, XPhos, NaOt-Bu SM->Buchwald_Reagents Product_A 1-(3-Chloro-4-arylphenyl) pyrrolidin-2-one Suzuki_Reagents->Product_A C-C Bond Formation Product_B 1-(3-Chloro-4-aminophenyl) pyrrolidin-2-one Buchwald_Reagents->Product_B C-N Bond Formation

Caption: Synthetic workflow for generating analogs.

Catalytic Cycles

The efficiency of these transformations relies on the palladium catalyst, which is regenerated at the end of each cycle.

G Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OA Oxidative Addition Complex L₂Pd(II)(Ar)(Br) Pd0->OA Ar-Br Transmetalation Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') OA->Transmetalation Ar'-B(OH)₂ Base RE Reductive Elimination Transmetalation->RE Reductive Elimination RE->Pd0 Ar-Ar'

Caption: Generalized Suzuki-Miyaura catalytic cycle.[8]

G Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OA Oxidative Addition Complex LPd(II)(Ar)(Br) Pd0->OA Ar-Br Amine_Complex Amine Complex [LPd(II)(Ar)(NHR₂)]⁺Br⁻ OA->Amine_Complex R₂NH Amido_Complex Amido Complex LPd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex -HBr (Base) Amido_Complex->Pd0 Ar-NR₂ (Reductive Elimination)

Caption: Generalized Buchwald-Hartwig amination cycle.[6][9]

Representative Signaling Pathway: PI3K/Akt Inhibition

Analogs derived from the 1-arylpyrrolidin-2-one scaffold could be investigated as inhibitors of key cellular signaling pathways implicated in diseases like cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in tumors.[10][11] A hypothetical analog could be designed to inhibit a kinase within this pathway, such as Akt.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Hypothetical Analog (Akt Inhibitor) Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one as a key intermediate in the synthesis of pharmaceutically active compounds, particularly focusing on its potential role in the preparation of Factor Xa inhibitors like Apixaban. Detailed experimental protocols for the conversion of this intermediate and relevant data are presented.

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, five-membered lactam ring system allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The compound this compound is a strategically functionalized building block, possessing two distinct halogen atoms on the phenyl ring that can be selectively manipulated through various cross-coupling reactions. This dual halogenation offers synthetic flexibility, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. A primary application of this intermediate is in the synthesis of direct Factor Xa inhibitors, a class of oral anticoagulants used for the prevention and treatment of thromboembolic diseases.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1291487-17-6
Molecular Formula C₁₀H₉BrClNO
Molecular Weight 274.54 g/mol
Appearance Off-white to pale yellow solid
Storage Conditions 2-8°C, under inert atmosphere

Application in the Synthesis of Factor Xa Inhibitors

This compound is a valuable precursor for the synthesis of key intermediates of the anticoagulant drug Apixaban. The bromo and chloro substituents on the phenyl ring serve as handles for palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, to introduce a crucial amino group. This amino-substituted phenylpyrrolidinone is a core component of Apixaban and related Factor Xa inhibitors.

The general synthetic strategy involves the selective amination of the aryl halide. The bromine atom is typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position of the phenyl ring.

Logical Workflow for the Utilization of this compound

G A This compound B Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig) A->B Ammonia source C 1-(4-Amino-3-chlorophenyl)pyrrolidin-2-one B->C Formation of C-N bond D Further Synthetic Steps (e.g., Acylation, Cyclization) C->D E Factor Xa Inhibitor (e.g., Apixaban Analog) D->E

Caption: Synthetic pathway from the intermediate to a Factor Xa inhibitor.

Experimental Protocols

The following protocols are provided as representative examples for the utilization of this compound in the synthesis of a key Apixaban precursor.

4.1. Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 1-(4-Amino-3-chlorophenyl)pyrrolidin-2-one

This protocol describes a plausible method for the palladium-catalyzed amination of this compound to introduce an amino group at the 4-position of the phenyl ring.

Materials:

  • This compound

  • Ammonia (0.5 M solution in 1,4-dioxane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add sodium tert-butoxide (2.0 eq) to the reaction mixture.

  • Add the ammonia solution in 1,4-dioxane (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-amino-3-chlorophenyl)pyrrolidin-2-one.

Expected Data:

ParameterExpected Value
Yield 60-80%
Purity (by HPLC) >98%
¹H NMR Consistent with the structure of 1-(4-amino-3-chlorophenyl)pyrrolidin-2-one
Mass Spectrometry [M+H]⁺ corresponding to the product

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants and Catalyst under Inert Atmosphere B Heat and Stir A->B C Monitor Progress (TLC/LC-MS) B->C D Quench Reaction C->D Reaction Complete E Aqueous Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Product G->H

Caption: Step-by-step workflow for the amination reaction.

4.2. Protocol 2: Ullmann-type Condensation for the Synthesis of 1-(4-Amino-3-chlorophenyl)pyrrolidin-2-one

This protocol provides an alternative copper-catalyzed method for the amination of the starting material.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMSO and aqueous ammonia (5.0 eq).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Data:

ParameterExpected Value
Yield 50-70%
Purity (by HPLC) >97%
¹H NMR Consistent with the structure of 1-(4-amino-3-chlorophenyl)pyrrolidin-2-one
Mass Spectrometry [M+H]⁺ corresponding to the product

Signaling Pathway Context: Inhibition of Factor Xa in the Coagulation Cascade

The end products derived from this compound, such as Apixaban, function by inhibiting Factor Xa. This enzyme plays a pivotal role in the blood coagulation cascade, catalyzing the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting Factor Xa, these drugs prevent the formation of thrombin, thereby reducing the risk of thrombosis.

Simplified Blood Coagulation Cascade and Site of Action

G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Catalyzed by Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) FactorXa Factor Xa FactorXa->Prothrombin Apixaban Apixaban (or analog) Apixaban->FactorXa Inhibits

Caption: Inhibition of Factor Xa in the coagulation cascade.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its di-halogenated phenyl ring allows for selective functionalization, making it an ideal starting material for the construction of key precursors for Factor Xa inhibitors. The provided protocols, based on established palladium- and copper-catalyzed amination reactions, offer reliable methods for the conversion of this intermediate into a more advanced building block for drug discovery and development. The data presented underscores the potential for high-yield and high-purity synthesis, which is critical for pharmaceutical applications.

Application Notes and Protocols for Screening 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro screening of the novel compound 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one for potential anticancer activity. The protocols outlined below describe established methodologies to assess its effects on cancer cell viability, proliferation, and the induction of programmed cell death (apoptosis).

Introduction

The pyrrolidinone scaffold is a core structure in various biologically active compounds, and halogenated phenyl groups are known to contribute to the pharmacological properties of many drugs.[1] While the specific anticancer activity of this compound has not been extensively documented, its structural motifs warrant investigation as a potential therapeutic agent. This document outlines a systematic approach to perform a preliminary in vitro evaluation of its anticancer potential. The screening process involves a tiered approach, starting with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies.

Initial Screening: Cell Viability and Cytotoxicity

The first step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT or SRB assays are robust and widely used colorimetric methods for this purpose.[2][3]

2.1. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[3] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[3]

2.2. Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., a panel representing different cancer types such as breast, lung, colon) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a complete culture medium to achieve a range of final concentrations. Add the diluted compound to the wells containing the cells. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

2.3. Data Presentation: Hypothetical IC₅₀ Values

The results of the initial screening can be summarized in a table to compare the cytotoxic effects of this compound across different cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
MCF-7Breast15.2
A549Lung25.8
HCT116Colon18.5
HeLaCervical32.1

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

If the initial screening indicates significant cytotoxic activity, further experiments are necessary to elucidate the mechanism of cell death. Key processes to investigate are the induction of apoptosis and cell cycle arrest.

3.1. Apoptosis Detection by Annexin V Staining

Apoptosis, or programmed cell death, is a crucial mechanism for many anticancer drugs.[4] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4][5] Annexin V is a protein with a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye.[4][5] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate apoptotic and necrotic cells, allowing for the differentiation between these populations.[5]

3.2. Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

3.3. Data Presentation: Hypothetical Apoptosis Analysis

The quantitative data from the flow cytometry analysis can be presented in a table.

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control095.22.52.3
Vehicle Control (DMSO)-94.82.82.4
This compound1060.525.314.2
This compound2035.145.719.2

3.4. Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[6] Cell cycle analysis is commonly performed by staining the DNA of permeabilized cells with a fluorescent dye like propidium iodide (PI) or DAPI, followed by flow cytometry.[6][7] The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[6][8]

3.5. Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Culture cells and treat them with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

3.6. Data Presentation: Hypothetical Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle can be tabulated to show the effect of the compound.

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control055.425.119.5
Vehicle Control (DMSO)-54.925.519.6
This compound1065.215.319.5
This compound2075.88.116.1

Visualizing Experimental Workflow and Potential Mechanisms

4.1. Experimental Workflow Diagram

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Downstream Analysis Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cell Viability Assay\n(e.g., MTT) Cell Viability Assay (e.g., MTT) Compound Synthesis\nand Characterization->Cell Viability Assay\n(e.g., MTT) Determine IC50 Values Determine IC50 Values Cell Viability Assay\n(e.g., MTT)->Determine IC50 Values Apoptosis Assay\n(Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) Determine IC50 Values->Apoptosis Assay\n(Annexin V/PI Staining) Cell Cycle Analysis\n(PI Staining) Cell Cycle Analysis (PI Staining) Determine IC50 Values->Cell Cycle Analysis\n(PI Staining) Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay\n(Annexin V/PI Staining)->Quantify Apoptotic Cells Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Cell Cycle Analysis\n(PI Staining)->Analyze Cell Cycle Distribution Western Blot for\nApoptotic Markers Western Blot for Apoptotic Markers Quantify Apoptotic Cells->Western Blot for\nApoptotic Markers Western Blot for\nCell Cycle Regulators Western Blot for Cell Cycle Regulators Analyze Cell Cycle Distribution->Western Blot for\nCell Cycle Regulators

Caption: Workflow for in vitro anticancer screening.

4.2. Hypothetical Signaling Pathway Diagram

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival and Proliferation Cell Survival and Proliferation mTOR->Cell Survival and Proliferation This compound This compound This compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

The protocols and application notes provided here serve as a foundational guide for the initial investigation of this compound as a potential anticancer agent. Positive results from these in vitro assays would justify further, more in-depth studies, including the evaluation of its effects on specific molecular targets and its efficacy in in vivo models. The systematic approach outlined ensures a thorough preliminary assessment of the compound's anticancer properties.

References

Application Notes and Protocols for Antimicrobial Assays of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of 1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one derivatives. The methodologies outlined below are fundamental in determining the efficacy of novel chemical entities against a panel of pathogenic microorganisms.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Pyrrolidin-2-one scaffolds are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The targeted this compound derivatives represent a novel chemical space for antimicrobial drug discovery. Halogenation of aromatic rings can significantly influence the lipophilicity and electronic properties of a molecule, potentially enhancing its interaction with microbial targets and thereby increasing its antimicrobial potency.

These notes offer a guide to three standard and widely accepted antimicrobial susceptibility testing methods: the Agar Disk Diffusion Assay, the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC), and the determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation: Illustrative Antimicrobial Activity

The following tables present hypothetical, yet representative, quantitative data for a series of this compound derivatives. This data illustrates how to structure and present results from antimicrobial assays for clear comparison and interpretation.

Table 1: Zone of Inhibition of this compound Derivatives from Agar Disk Diffusion Assay

Compound IDDerivative SubstituentGram-Positive Bacteria (Zone of Inhibition in mm)Gram-Negative Bacteria (Zone of Inhibition in mm)Fungi (Zone of Inhibition in mm)
Staphylococcus aureusBacillus subtilisEscherichia coli
BCPP-01 Unsubstituted12108
BCPP-02 3-methyl151310
BCPP-03 4-fluoro181612
BCPP-04 3,5-dimethyl161411
Ciprofloxacin (Control) -252830
Fluconazole (Control) ----

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDDerivative SubstituentGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
Staphylococcus aureusBacillus subtilisEscherichia coli
BCPP-01 Unsubstituted64128>256
BCPP-02 3-methyl3264128
BCPP-03 4-fluoro163264
BCPP-04 3,5-dimethyl3264128
Ciprofloxacin (Control) -10.50.25
Fluconazole (Control) ----

Table 3: Minimum Bactericidal Concentration (MBC) of this compound Derivatives

Compound IDDerivative SubstituentGram-Positive Bacteria (MBC in µg/mL)Gram-Negative Bacteria (MBC in µg/mL)Fungi (MFC in µg/mL)
Staphylococcus aureusBacillus subtilisEscherichia coli
BCPP-01 Unsubstituted128>256>256
BCPP-02 3-methyl64128>256
BCPP-03 4-fluoro3264128
BCPP-04 3,5-dimethyl64128>256
Ciprofloxacin (Control) -210.5
Fluconazole (Control) ----

Experimental Protocols

Agar Disk Diffusion Assay

This method is a qualitative to semi-quantitative test to determine the susceptibility of microorganisms to the test compounds.

Materials:

  • Test compounds (this compound derivatives)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Bacterial and fungal strains

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Solvent for dissolving compounds (e.g., DMSO)

Protocol:

  • Prepare Inoculum: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the side of the tube to remove excess fluid. Streak the swab evenly across the entire surface of the MHA or SDA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.

  • Apply Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Also, place disks with the positive control antibiotic and a solvent control (disk with only the solvent used to dissolve the compounds).

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Inoculum (0.5 McFarland) D Inoculate Agar Surface (Lawn Culture) A->D Standardized Culture B Prepare Agar Plates (MHA/SDA) B->D C Impregnate Disks with Test Compounds E Place Disks on Agar C->E Test, Positive & Negative Controls D->E F Incubate Plates E->F G Measure Zone of Inhibition (mm) F->G

Agar Disk Diffusion Experimental Workflow.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and fungal strains

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Protocol:

  • Prepare Compound Dilutions: Prepare a stock solution of each test compound. In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance with a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Serial Dilutions of Compounds in Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Inoculum (5x10^5 CFU/mL) B->C D Incubate Plate C->D E Observe for Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Broth Microdilution for MIC Determination.
Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials:

  • Results from the MIC assay

  • Sterile MHA or SDA plates

  • Sterile micropipettes and tips

  • Incubator

Protocol:

  • Subculture from MIC Plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plate Aliquots: Spot-inoculate the aliquots onto a fresh MHA or SDA plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in no microbial growth on the subculture plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.

MBC_Workflow cluster_initial Starting Point cluster_assay Assay cluster_results Results A Completed MIC Assay Plate B Subculture from Wells with No Visible Growth A->B Select MIC and higher conc. wells C Plate onto Agar B->C D Incubate Plates C->D E Observe for Colony Growth D->E F Determine MBC (Lowest Concentration with No Growth on Plate) E->F

Minimum Bactericidal Concentration Assay.

Application Notes and Protocols: 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability to introduce diverse substituents make it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes and protocols for the potential use of 1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one as a precursor in the synthesis of enzyme inhibitors. While direct experimental data for this specific compound is limited in publicly available literature, this guide leverages data from structurally related phenylpyrrolidin-2-one derivatives to provide a robust framework for its application in drug discovery.

The presence of the bromo- and chloro-substituents on the phenyl ring offers unique opportunities for structure-activity relationship (SAR) studies and potential for specific interactions within enzyme active sites. These halogens can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Potential Enzyme Targets and Therapeutic Areas

Based on the activities of structurally similar phenylpyrrolidinone derivatives, inhibitors synthesized from this compound could potentially target a range of enzymes implicated in various diseases:

  • Oncology: Phenylpyrrolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. Potential enzyme targets in this area include kinases and other enzymes involved in cell signaling pathways.

  • Diabetes: Derivatives of this class have shown inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. This suggests a potential application in the management of type 2 diabetes.

  • Neurodegenerative Disorders: Certain phenylpyrrolidinone derivatives exhibit neuroprotective properties, with some acting as inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in neuronal survival and differentiation.

  • Inflammation and Cancer: The aldo-keto reductase enzyme AKR1C3, implicated in the progression of certain cancers and inflammatory diseases, has been successfully targeted by phenylpyrrolidinone-based inhibitors.[1]

  • Metastasis and Inflammation: Autotaxin (ATX), an enzyme involved in the production of the signaling molecule lysophosphatidic acid (LPA), is another potential target. The ATX-LPA signaling axis is implicated in cancer, fibrosis, and inflammation.[2]

Data Presentation: Inhibitory Activities of Structurally Related Phenylpyrrolidinone Derivatives

The following tables summarize quantitative data for enzyme inhibition by various phenylpyrrolidinone analogs. This data can serve as a benchmark for evaluating novel inhibitors synthesized from this compound.

Table 1: α-Glucosidase and α-Amylase Inhibition

Compound ClassEnzymeIC50 (µM)Reference
N-Boc-proline with aromatic aminesα-AmylaseVaries with amine[3]
N-Boc-proline with aromatic aminesα-GlucosidaseVaries with amine[3]

Table 2: Autotaxin (ATX) Inhibition [2]

Compound TypeCompound IDIC50 (nM)
Boronic acid derivative3k 50
Boronic acid derivative3l 120
Boronic acid derivative3m 180
Boronic acid derivative21 35
Hydroxamic acid derivative16 700
Carboxylic acid derivative40b 800

Table 3: Aldo-Keto Reductase (AKR1C3) Inhibition [1]

Compound ClassPotencySelectivity
(Piperidinosulfonamidophenyl)pyrrolidin-2-ones<100 nMIsoform-selective

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of enzyme inhibitors derived from phenylpyrrolidin-2-one scaffolds. These can be adapted for this compound.

Protocol 1: General Synthesis of Phenylpyrrolidinone Derivatives

This protocol describes a common method for synthesizing N-aryl pyrrolidin-2-ones, which can be further modified.

Materials:

  • γ-Butyrolactone

  • Substituted aniline (in this case, 4-bromo-3-chloroaniline)

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, sulfolane)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone and 4-bromo-3-chloroaniline in a high-boiling point solvent.

  • Reaction: Heat the mixture to a high temperature (typically 200-300°C) to facilitate the condensation and cyclization reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: α-Glucosidase Inhibition Assay[3]

Materials:

  • α-Glucosidase enzyme solution (1 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (p-NPG) substrate

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 N)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pre-incubation: In a 96-well microplate, add 10 µL of the α-glucosidase enzyme solution to wells containing various concentrations of the test compound. Incubate for 20 minutes at 37°C.

  • Reaction Initiation: Add 125 µL of phosphate buffer to each well, followed by 20 µL of the p-NPG substrate to start the reaction. Incubate for an additional 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Phenylpyrrolidinone Phenylpyrrolidinone Inhibitor Phenylpyrrolidinone->TrkA Akt Akt PI3K->Akt CellSurvival Cell Survival & Growth Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NeuriteOutgrowth Neurite Outgrowth & Differentiation ERK->NeuriteOutgrowth

Caption: TrkA signaling pathway and the inhibitory action of phenylpyrrolidinone derivatives.

Experimental Workflow Diagram

Synthesis_and_Screening_Workflow Start Start: 1-(4-Bromo-3-chlorophenyl) pyrrolidin-2-one Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Enzyme Inhibition Screening (e.g., α-glucosidase, ATX) Purification->Screening HitIdentification Hit Identification & IC50 Determination Screening->HitIdentification SAR Structure-Activity Relationship (SAR) Analysis HitIdentification->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Synthesis Iterative Design End Preclinical Candidate LeadOptimization->End

Caption: General workflow for the synthesis and screening of enzyme inhibitors.

References

Application Note: Analytical HPLC Method for 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound. The protocol provides a starting point for method development and validation, ensuring accuracy and precision in the determination of this compound.

Introduction

This compound is a chemical compound with the molecular formula C₁₀H₉BrClNO and a molecular weight of 274.54 g/mol .[1][2] As with many halogenated aromatic compounds, it is essential to have a robust analytical method to determine its purity and concentration in various samples. This document outlines a recommended HPLC method, including instrumentation, reagents, and a detailed protocol.

Experimental

2.1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard.

2.2. Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters are based on methods for structurally similar brominated and chlorinated phenyl compounds and should be optimized for specific applications.[3][4][5]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (to be optimized)
Injection Volume 10 µL
Run Time 15 minutes

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in acetonitrile to achieve a concentration within the calibration range. For drug product, a suitable extraction method may be required.

Detailed Protocol

  • System Preparation:

    • Prepare the mobile phases as described in Table 1.

    • Purge the HPLC pump with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve:

    • Inject each working standard solution in triplicate.

    • Record the peak area for this compound in each chromatogram.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Sample Analysis:

    • Inject the prepared sample solutions in triplicate.

    • Record the peak area of the analyte.

    • Using the calibration curve, determine the concentration of this compound in the samples.

Data Presentation

Table 1: HPLC Method Parameters | Parameter | Setting | | :--- | :--- | | Instrument | HPLC with UV Detector | | Column | C18 (4.6 x 150 mm, 5 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 50 | | | 10 | 90 | | | 12 | 90 | | | 12.1 | 50 | | | 15 | 50 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Analyte | this compound |

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A: H2O + 0.1% FA, B: ACN + 0.1% FA) system_prep System Preparation (Purge and Equilibrate Column) prep_mobile_phase->system_prep prep_standards Prepare Standard Solutions (Stock and Working Standards) inject_standards Inject Standard Solutions prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Sample Solutions prep_samples->inject_samples system_prep->inject_standards Establish System Suitability gen_calibration Generate Calibration Curve inject_standards->gen_calibration quantify_samples Quantify Samples inject_samples->quantify_samples gen_calibration->quantify_samples Use Calibration for Quantification report_results Report Results quantify_samples->report_results

Caption: Workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, a key intermediate in various pharmaceutical applications. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amidation, a powerful method for forming the crucial C-N bond.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amidation.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst- Use a pre-activated palladium catalyst or ensure in-situ activation is effective. - Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by oxygen.[1]
Inappropriate ligand selection- Screen different phosphine ligands. Sterically hindered and electron-rich ligands like Xantphos or Josiphos are often effective.[2][3] - Ensure the correct palladium-to-ligand ratio is used.
Incorrect base- The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs2CO3) are commonly used.[2] - Ensure the base is anhydrous, as water can interfere with the reaction.
Low reaction temperature- Increase the reaction temperature. Buchwald-Hartwig amidations often require elevated temperatures (e.g., 80-110 °C).
Insufficient reaction time- Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
Formation of Side Products Hydrodehalogenation (loss of bromine or chlorine)- This can be a side reaction in palladium-catalyzed couplings.[4] - Lowering the reaction temperature or using a less reactive base might reduce this side product. - Optimize the ligand to promote the desired C-N bond formation over hydrodehalogenation.
Di-arylation of pyrrolidin-2-one- This can occur if the product reacts further with the aryl halide. - Use a stoichiometric amount of the aryl halide or a slight excess of pyrrolidin-2-one.
Decomposition of starting materials or product- High temperatures can lead to decomposition. If increasing the temperature does not improve the yield, consider if the reactants or product are thermally unstable. - Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Difficulty in Product Purification Co-elution with starting materials or byproducts- Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. - Consider recrystallization as an alternative or additional purification step.
Presence of residual palladium- Use adsorbents like silica gel, activated carbon, or specific palladium scavengers to remove residual metal from the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Buchwald-Hartwig amidation.[4][5][6] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between 1-bromo-2-chloro-4-iodobenzene (or a related aryl halide) and pyrrolidin-2-one. Another, though often harsher, method is the Ullmann condensation, which typically uses a copper catalyst.[7]

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is crucial for a successful reaction. Common palladium sources include Pd(OAc)2 and Pd2(dba)3.[6] These are often paired with phosphine ligands. For amidations, sterically bulky and electron-rich ligands tend to give the best results. It is often necessary to screen a few different ligands to find the optimal one for this specific transformation.

Q3: What is the role of the base in the Buchwald-Hartwig amidation?

A3: The base is essential for deprotonating the pyrrolidin-2-one, making it a more effective nucleophile to attack the palladium center.[4] Strong, non-nucleophilic bases are preferred to avoid competing reactions. The choice of base can also influence the reaction rate and selectivity.

Q4: Can I use 4-bromo-3-chloroaniline as a starting material?

A4: While it might seem plausible to first synthesize the aniline and then form the pyrrolidinone ring, the more direct Buchwald-Hartwig amidation of an aryl halide with pyrrolidin-2-one is generally more efficient and avoids additional synthetic steps.

Q5: My reaction is not going to completion. What should I try first?

A5: First, ensure that all your reagents and solvents are pure and anhydrous, and that the reaction is being conducted under a strictly inert atmosphere. If these conditions are met, consider increasing the reaction temperature or extending the reaction time. If the reaction is still sluggish, screening different ligands or bases would be the next logical step.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amidation of 1-Bromo-2-chloro-4-iodobenzene with Pyrrolidin-2-one

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Bromo-2-chloro-4-iodobenzene

  • Pyrrolidin-2-one

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene to the flask.

  • Add 1-Bromo-2-chloro-4-iodobenzene (1 equivalent) and pyrrolidin-2-one (1.2 equivalents) to the flask.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the general effect of various parameters on the yield of Buchwald-Hartwig amidation reactions, based on established principles.[2][5][8][9]

Parameter Variation General Effect on Yield Rationale
Palladium Precursor Pd(OAc)2, Pd2(dba)3Generally high yields with appropriate ligands.Both are common and effective precursors for generating the active Pd(0) catalyst.
Ligand Buchwald-type, Josiphos-type, XantphosSignificant impact on yield. Sterically hindered, electron-rich ligands are often superior.Ligands stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition.[8]
Base NaOtBu, KOtBu, Cs2CO3, K3PO4Strong bases generally give higher yields. The choice can be substrate-dependent.A stronger base more effectively deprotonates the amide, increasing its nucleophilicity.
Solvent Toluene, Dioxane, THFCan influence reaction rate and solubility of components. Toluene and dioxane are common choices.The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.
Temperature Room Temp to >100 °CHigher temperatures generally increase the reaction rate and yield, up to a point.Provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4]

Visualizations

Buchwald_Hartwig_Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution LowYield Low or No Yield InactiveCatalyst Inactive Catalyst LowYield->InactiveCatalyst WrongLigand Inappropriate Ligand LowYield->WrongLigand WrongBase Incorrect Base LowYield->WrongBase LowTemp Low Temperature LowYield->LowTemp SideProducts Side Products Hydrodehalogenation Hydrodehalogenation SideProducts->Hydrodehalogenation Diarylation Diarylation SideProducts->Diarylation CheckCatalyst Use Pre-activated Catalyst / Inert Atmosphere InactiveCatalyst->CheckCatalyst ScreenLigands Screen Ligands WrongLigand->ScreenLigands OptimizeBase Optimize Base WrongBase->OptimizeBase IncreaseTemp Increase Temperature LowTemp->IncreaseTemp ModifyConditions Modify Reaction Conditions Hydrodehalogenation->ModifyConditions AdjustStoichiometry Adjust Stoichiometry Diarylation->AdjustStoichiometry Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmideComplex Amido Complex OxAdd->AmideComplex + R2NH, - HX ProductComplex Product Complex AmideComplex->ProductComplex Reductive Elimination ProductComplex->Pd0 Product Ar-NR2 ArylHalide Ar-X Amine R2NH Base Base

References

Technical Support Center: Purification of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of halogenated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude halogenated organic compounds?

A1: Crude halogenated anilines, for example, often contain a variety of impurities stemming from the synthesis process. These can include unreacted starting materials, regioisomers (isomers with halogens at different positions on the aniline ring), over-halogenated or under-halogenated byproducts, and residual solvents or reagents from the reaction.[1] For instance, the direct bromination of aniline can lead to the formation of 2,4,6-tribromoaniline if the amino group's activating effect is not moderated.[1] Additionally, storage of aniline compounds can lead to degradation products, such as oxidation products and polymeric by-products.[1] In cross-coupling reactions, a significant impurity can be the palladium catalyst used in the synthesis.

Q2: My halogenated compound is a dark oil or solid. How can I decolorize it?

A2: Discoloration in halogenated compounds is often due to the presence of oxidized impurities or colored byproducts.[1] A common and effective method for decolorization is treatment with activated carbon during the recrystallization process. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added to the solution, and the mixture is heated briefly before being filtered hot to remove the carbon and adsorbed impurities. Subsequent cooling should yield lighter-colored crystals.[1]

Q3: I'm having trouble separating regioisomers of a dihalogenated compound. What purification technique is most effective?

A3: The separation of regioisomers, such as dihalogenated anilines or dibromophenols, can be challenging due to their similar physical properties.[1][2] High-Performance Liquid Chromatography (HPLC) is often the most effective technique for this purpose, as it offers high resolving power.[1][2] Careful selection of the stationary phase (e.g., C18, phenyl-hexyl) and optimization of the mobile phase composition and gradient are crucial for achieving a successful separation.[2] For some isomers, Normal-Phase HPLC (NP-HPLC) might offer alternative selectivity compared to the more common Reversed-Phase HPLC (RP-HPLC).[2]

Q4: My halogenated compound seems to be "sticking" to the chromatography column, leading to poor peak shape. What can I do?

A4: This phenomenon, often observed as peak tailing, can occur with halogenated compounds due to interactions with active sites on the stationary phase (e.g., silica gel). To mitigate this, you can try adding a modifier to the mobile phase, such as a small amount of a polar solvent or an acid/base to suppress ionization. Using end-capped columns or switching to a less acidic stationary phase like alumina can also be beneficial. In some cases, deactivating the silica gel by treating it with a silylating agent can reduce these unwanted interactions.

Q5: What is "oiling out" during crystallization and how can I prevent it with my halogenated compound?

A5: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid rather than a solid crystal. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated. To prevent this, you can try using a lower-boiling point solvent, or add more solvent to the hot solution to reduce the saturation level before cooling. Slow cooling and scratching the inside of the flask can help induce crystallization.

Troubleshooting Guides

Chromatography (HPLC & GC)

Problem: Poor separation of halogenated isomers.

Possible Cause Solution
Inappropriate column chemistryScreen different stationary phases (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl for HPLC; DB-5, DB-225 for GC) to find one with better selectivity for your isomers.[2][3]
Suboptimal mobile phase/carrier gas flow rateOptimize the gradient profile and mobile phase composition in HPLC, or the temperature program and flow rate in GC.[2]
pH of the mobile phase (for ionizable compounds)For compounds like halogenated phenols or anilines, adjusting the pH of the mobile phase can alter their ionization state and improve separation.[2]

Problem: Peak tailing or fronting for halogenated analytes.

Possible Cause Solution
Strong interaction with stationary phaseAdd a mobile phase modifier (e.g., trifluoroacetic acid, triethylamine) to block active sites on the column. Consider using an end-capped column.
Column overloadReduce the injection volume or the concentration of the sample.
Inappropriate solvent for sample dissolutionEnsure the sample is fully dissolved in a solvent compatible with the mobile phase.
Crystallization

Problem: Compound "oils out" instead of crystallizing.

Possible Cause Solution
Solution is too supersaturated.Add more solvent to the hot solution before cooling.
Cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solvent boiling point is higher than the compound's melting point.Choose a solvent with a lower boiling point.

Problem: Poor recovery of the purified halogenated compound.

Possible Cause Solution
Compound is too soluble in the crystallization solvent at low temperatures.Choose a solvent in which the compound has lower solubility at cold temperatures. A mixture of solvents can also be effective.
Too much solvent was used.Concentrate the mother liquor and cool again to recover more product.
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Add a small amount of extra hot solvent before filtering.
Distillation

Problem: Inefficient separation of a mixture of halogenated liquids with close boiling points.

Possible Cause Solution
Simple distillation is not sufficient.Use fractional distillation with a fractionating column (e.g., Vigreux, packed column) to increase the number of theoretical plates.[1][4]
Column is not properly insulated.Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[4]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A rate of one drop per 20-30 seconds is often recommended.[5]

Problem: Bumping or uneven boiling of high-boiling halogenated compounds.

Possible Cause Solution
Superheating of the liquid.Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling.
High viscosity of the liquid.Use a magnetic stirrer to ensure even heating.

Data Presentation

Table 1: Comparison of Purification Methods for a Halogenated Pharmaceutical Intermediate

Purification Method Purity Achieved (%) Yield (%) Key Advantages Key Disadvantages
Preparative HPLC >99.585-95High resolution for isomer separation.Higher cost, more solvent waste.[6]
Crystallization 98-99.570-90Cost-effective, scalable.Can be time-consuming, risk of "oiling out".
Fractional Distillation 95-9860-80Good for large quantities of liquids with different boiling points.Not suitable for solids or thermally sensitive compounds.

Table 2: Efficiency of Different HPLC Columns for the Separation of Dibromophenol Isomers

Column Type Stationary Phase Resolution (Rs) between 2,4- and 2,6-dibromophenol Notes
Lichrospher 100 RP-18 C181.5 - 2.0Good general-purpose column for initial method development.[2]
Phenyl-Hexyl Phenyl-HexylMay offer improved selectivity due to π-π interactions.Recommended for screening when C18 fails to provide adequate separation.
Pentafluorophenyl (PFP) PentafluorophenylCan provide unique selectivity for halogenated compounds through dipole-dipole and halogen-bonding interactions.A good alternative for difficult isomer separations.

Experimental Protocols

Protocol 1: Preparative HPLC Purification of Di-brominated Aniline Isomers

Objective: To separate and purify ortho- and para-dibromoaniline isomers from a crude reaction mixture.

Materials:

  • Crude dibromoaniline mixture

  • HPLC-grade acetonitrile and water

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 20 mm x 250 mm, 5 µm particle size)

  • Rotary evaporator

Methodology:

  • Sample Preparation: Dissolve the crude dibromoaniline mixture in a minimal amount of the initial mobile phase (e.g., 50:50 acetonitrile/water) to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale):

    • Using an analytical C18 column, develop a gradient method to separate the isomers. A typical starting gradient could be 50% to 90% acetonitrile in water over 15 minutes.

    • Optimize the gradient, flow rate, and detection wavelength to achieve baseline separation of the two isomers.

  • Scale-up to Preparative HPLC:

    • Based on the optimized analytical method, scale up the flow rate and injection volume for the preparative column.

    • Set the preparative HPLC system with the scaled-up method. A typical flow rate for a 20 mm ID column would be around 20 mL/min.

  • Purification and Fraction Collection:

    • Inject the prepared sample onto the preparative column.

    • Monitor the separation at the optimized wavelength.

    • Collect the fractions corresponding to each isomer as they elute from the column.

  • Product Recovery:

    • Combine the fractions containing each pure isomer.

    • Remove the solvent (acetonitrile and water) using a rotary evaporator to obtain the purified solid isomers.

  • Purity Analysis:

    • Analyze the purity of the collected fractions by analytical HPLC.

Protocol 2: Fractional Distillation of a Mixture of o- and p-Chlorotoluene

Objective: To separate a mixture of ortho- and para-chlorotoluene by fractional distillation.

Materials:

  • Mixture of o-chlorotoluene and p-chlorotoluene

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

Methodology:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

    • Place the mixture of chlorotoluenes and a few boiling chips in the round-bottom flask.

    • Wrap the fractionating column with glass wool or aluminum foil for insulation.[4]

  • Distillation:

    • Begin heating the mixture gently.[1]

    • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of about 1-2 drops per second.

    • Record the temperature at which the first drops of distillate are collected. This will be the boiling point of the lower-boiling isomer (o-chlorotoluene, bp ~159 °C).

  • Fraction Collection:

    • Collect the first fraction (enriched in o-chlorotoluene) in a clean, dry receiving flask.

    • Continue collecting this fraction as long as the temperature remains stable.

    • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes at the boiling point of the higher-boiling isomer (p-chlorotoluene, bp ~162 °C), change the receiving flask again to collect the second fraction.

  • Shutdown and Analysis:

    • Stop the distillation when only a small amount of liquid remains in the distillation flask.

    • Allow the apparatus to cool down before disassembling.

    • Analyze the purity of the collected fractions using Gas Chromatography (GC).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis & Recovery start Crude Halogenated Compound dissolve Dissolve in Suitable Solvent start->dissolve filter Filter to Remove Insolubles dissolve->filter chromatography Chromatography (HPLC/GC) filter->chromatography Liquid Sample crystallization Crystallization filter->crystallization Saturated Solution distillation Distillation filter->distillation Liquid Mixture recovery Solvent Removal/ Crystal Drying chromatography->recovery crystallization->recovery distillation->recovery analysis Purity Analysis (e.g., HPLC, GC, NMR) pure_product Pure Halogenated Compound analysis->pure_product recovery->analysis

A generalized workflow for the purification of halogenated organic compounds.

troubleshooting_chromatography start Poor Peak Shape in Chromatography of Halogenated Compound q1 Is the peak tailing or fronting? start->q1 a1_tailing Tailing q1->a1_tailing Yes a1_fronting Fronting q1->a1_fronting No q2_tailing Possible Causes: - Strong analyte-stationary phase interaction - Active sites on column - Secondary retention mechanisms a1_tailing->q2_tailing q2_fronting Possible Causes: - Column overload - Sample solvent stronger than mobile phase a1_fronting->q2_fronting sol_tailing Solutions: - Add mobile phase modifier (e.g., TFA) - Use end-capped column - Change stationary phase q2_tailing->sol_tailing sol_fronting Solutions: - Reduce sample concentration/injection volume - Dissolve sample in mobile phase q2_fronting->sol_fronting

Troubleshooting poor peak shape in chromatography of halogenated compounds.

logical_relationship start Crude Halogenated Product with Residual Palladium Catalyst q1 Is the Palladium Catalyst Homogeneous or Heterogeneous? start->q1 heterogeneous Heterogeneous (e.g., Pd/C) q1->heterogeneous Heterogeneous homogeneous Homogeneous (Soluble) q1->homogeneous Homogeneous sol_heterogeneous Filtration through Celite or other filter media heterogeneous->sol_heterogeneous q2_homogeneous Choose a Removal Method: homogeneous->q2_homogeneous scavengers Palladium Scavengers (Thiol-based resins, etc.) q2_homogeneous->scavengers crystallization Crystallization q2_homogeneous->crystallization extraction Liquid-Liquid Extraction q2_homogeneous->extraction

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium-catalyzed cross-coupling reactions with the substrate 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges you may encounter during your experiments.

Q1: I am seeing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the first things I should check?

A1: Low or no conversion in a Suzuki-Miyaura coupling can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best approach.

  • Catalyst and Ligand Integrity: Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are not degraded. Phosphine ligands can be sensitive to air and should be stored under an inert atmosphere. Consider using a fresh batch of catalyst and ligand.

  • Reagent Purity: The purity of your this compound and the boronic acid or ester coupling partner is crucial. Impurities can poison the catalyst.

  • Solvent and Base Quality: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the palladium catalyst. Ensure your base is of high purity and appropriate for the reaction.

  • Inert Atmosphere: Inadequate exclusion of oxygen is a common reason for reaction failure. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

Q2: Which palladium catalyst and ligand combination is a good starting point for coupling with my substrate?

A2: For a substrate like this compound, which contains both a bromide and a less reactive chloride, a catalyst system known for its high activity is recommended.

  • For Suzuki-Miyaura Coupling: A good starting point is a combination of a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. Alternatively, pre-formed catalysts like XPhos Pd G2 or G3 are excellent choices as they are air-stable and provide reliable generation of the active catalytic species.

  • For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky electron-rich phosphine ligands are preferred. Combinations such as Pd₂(dba)₃ with ligands like BrettPhos or the use of pre-catalysts like BrettPhos Pd G3 are often effective for coupling with aryl chlorides and bromides.[1]

Q3: My reaction is sluggish, and I suspect the oxidative addition step is the problem. How can I promote this step?

A3: The oxidative addition of the aryl halide to the palladium(0) center is a critical step in the catalytic cycle. For your substrate, the C-Br bond is expected to be more reactive than the C-Cl bond.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition.

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ or an easily reducible Pd(II) source like Pd(OAc)₂ is crucial.

  • Reaction Temperature: Increasing the reaction temperature can often overcome a high activation barrier for oxidative addition. However, be mindful of potential side reactions at higher temperatures.

Q4: I am observing significant amounts of a dehalogenated byproduct where the bromine atom is replaced by hydrogen. What causes this and how can I minimize it?

A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through various pathways, including reaction with trace water or other proton sources.

  • Optimize the Base: Using weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress dehalogenation compared to stronger bases like NaOtBu.

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Screening different bulky phosphine ligands may be beneficial.

Q5: Should I expect selective coupling at the bromine position over the chlorine position?

A5: Yes, you should generally expect selective coupling at the C-Br bond over the C-Cl bond. The C-Br bond is weaker and more reactive towards oxidative addition to palladium(0) than the C-Cl bond. To achieve selective coupling, it is important to carefully control the reaction conditions. Using milder conditions (e.g., lower temperature, less active catalyst system) will favor reaction at the more reactive C-Br bond.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on analogous systems, which can serve as a starting point for optimizing your reaction with this compound.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃Toluene/H₂O1001285[2]
2K₂CO₃Dioxane/H₂O901878[3]
3K₃PO₄Dioxane1001292[3]
4Cs₂CO₃Dioxane/H₂O801695[4]
5NaOHDME/H₂O801072[2]

Note: The yields presented are for model systems involving aryl bromides and may vary for this compound.

Table 2: Ligand Screening for Buchwald-Hartwig Amination of an Aryl Bromide

EntryLigandCatalystBaseSolventTemperature (°C)Yield (%)Reference
1XPhosPd₂(dba)₃NaOtBuToluene10095
2RuPhosPd(OAc)₂K₃PO₄t-AmylOH11088[1]
3BrettPhosPd₂(dba)₃NaOtBuToluene10092[1]
4dppfPdCl₂(dppf)K₂CO₃DME9075[5]
5P(o-tol)₃Pd(OAc)₂NaOtBuToluene10065

Note: The yields presented are for model systems and are intended to guide ligand selection.

Experimental Protocols

The following are general protocols that can be adapted for your specific coupling reaction with this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing your palladium-catalyzed coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(X)L2 Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)(R)L2 OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product Aryl_Halide Ar-X Aryl_Halide->OA_complex Boronic_Acid R-B(OR)2 Boronic_Acid->Transmetalation_complex Base Base Base->Transmetalation_complex Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Reagent Purity and Integrity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) Check_Reagents->Check_Conditions Reagents OK Success Improved Yield Check_Reagents->Success Impurity Found & Replaced Optimize_Catalyst Optimize Catalyst System (Ligand, Pd Source) Check_Conditions->Optimize_Catalyst Conditions OK Check_Conditions->Success Conditions Corrected Optimize_Base Screen Different Bases Optimize_Catalyst->Optimize_Base No Improvement Optimize_Catalyst->Success Improved Optimize_Base->Success Improved Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Add Pd Pre-catalyst, Base, Aryl Halide, and Amine to Flask Add_Solvent 2. Add Degassed Solvent Setup->Add_Solvent Inert_Atmosphere 3. Establish Inert Atmosphere Add_Solvent->Inert_Atmosphere Heat 4. Heat to Desired Temperature Inert_Atmosphere->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 6. Quench Reaction Monitor->Quench Extract 7. Extract Product Quench->Extract Purify 8. Purify by Chromatography Extract->Purify

References

preventing dehalogenation in reactions with 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during reactions with 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yields of the desired product and purification challenges.[1] For this compound, selective reaction at the more reactive C-Br bond is often desired, but competitive debromination or even dichlorination can occur.

Possible Causes and Solutions:

CauseSolution
Inappropriate Ligand Choice Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos) or N-heterocyclic carbene (NHC) ligands can suppress dehalogenation by promoting the desired reductive elimination over the formation of palladium-hydride species that lead to dehalogenation.[2]
Incorrect Base Selection Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation.[2] Consider using a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base is often substrate-dependent and may require screening.
High Reaction Temperature Elevated temperatures can increase the rate of dehalogenation. Attempt the reaction at a lower temperature, which may require a longer reaction time. Microwave-assisted synthesis can sometimes accelerate the desired coupling, minimizing the time for side reactions to occur.
Solvent Effects Solvents like DMF, dioxane, and alcohols can act as hydride sources, promoting hydrodehalogenation.[3] Switching to a non-polar aprotic solvent such as toluene or THF may be beneficial.
Catalyst Precursor The choice of palladium precursor can influence the reaction outcome. Pre-catalysts like XPhos Pd G2 or G3 are often effective in minimizing side reactions.

Illustrative Data for Suzuki-Miyaura Coupling:

The following table presents hypothetical yield data for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, illustrating the impact of different reaction parameters on product distribution.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Debrominated Byproduct Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)NaOtBuDioxane1004535
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene8085<5
XPhos Pd G3 (2)-K₂CO₃THF/H₂O7092<2

Note: This data is illustrative and actual results may vary depending on the specific coupling partners and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) on the phenyl ring is replaced by a hydrogen atom. This leads to the formation of byproducts such as 1-(3-chlorophenyl)pyrrolidin-2-one or 1-phenylpyrrolidin-2-one. This side reaction reduces the yield of the intended product and complicates the purification process.

Q2: Which halogen is more susceptible to dehalogenation, bromine or chlorine?

A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond.[4] Consequently, the bromine atom is more susceptible to both the desired cross-coupling reaction and the undesired dehalogenation. Selective cross-coupling at the C-Br position is often achievable, but debromination is also the more likely dehalogenation pathway.

Q3: How can I monitor the extent of dehalogenation during my reaction?

A3: The progress of the reaction and the formation of dehalogenated byproducts can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the crude reaction mixture to authentic samples of the starting material and potential dehalogenated byproducts can help quantify the extent of this side reaction.

Q4: Can the N-pyrrolidinonyl substituent influence the propensity for dehalogenation?

A4: Yes, the N-pyrrolidinonyl group, being an amide, is an electron-withdrawing group which can influence the electronic properties of the aryl ring. This can affect the rates of both the desired cross-coupling and the undesired dehalogenation reactions. The specific electronic and steric effects of this substituent should be considered when optimizing reaction conditions.

Q5: Are there any non-palladium-based methods that are less prone to dehalogenation?

A5: While palladium catalysis is most common, other transition metals like copper (e.g., in Ullmann-type reactions) can be used for C-N and C-O bond formation.[5] These reactions may have different sensitivities to dehalogenation. Additionally, for certain transformations, non-catalytic methods like nucleophilic aromatic substitution (SNAr) could be considered if the electronic properties of the substrate are suitable, although this is generally challenging for unactivated aryl halides.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize dehalogenation.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • XPhos Pd G3 (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 eq)

  • Anhydrous toluene

  • Degassed water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed toluene (to achieve a concentration of ~0.1 M) and a small amount of degassed water (e.g., 10:1 toluene/water) via syringe.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Dehalogenation

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, optimized to reduce dehalogenation.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.3 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous THF or toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry reaction vessel.

  • Add this compound and the amine.

  • Add anhydrous THF or toluene.

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Dehalogenation_Pathway Ar_X 1-(4-Bromo-3-chlorophenyl) pyrrolidin-2-one OxAdd Oxidative Addition Intermediate Ar_X->OxAdd Pd(0) Pd0 Pd(0)L_n Pd0->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation Pd_H Palladium-Hydride Species (Pd-H) OxAdd->Pd_H Side Reaction Coupling_Partner Coupling Partner (e.g., R-B(OH)₂) Coupling_Partner->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Desired_Product Desired Cross-Coupled Product Reductive_Elimination->Desired_Product Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->Pd_H Pd_H->Pd0 Catalyst Regeneration Dehalogenated_Product Dehalogenated Byproduct Pd_H->Dehalogenated_Product

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Significant Dehalogenation Observed Ligand 1. Modify Ligand: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) Start->Ligand Base 2. Change Base: Switch to a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base If issue persists Success Dehalogenation Minimized Ligand->Success Problem Solved Solvent 3. Alter Solvent: Use a non-polar aprotic solvent (e.g., Toluene) Base->Solvent If issue persists Base->Success Problem Solved Temperature 4. Lower Temperature: Reduce reaction temperature Solvent->Temperature If issue persists Solvent->Success Problem Solved Temperature->Success Problem Solved

Caption: Troubleshooting workflow for minimizing dehalogenation.

References

stability issues of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues with this compound under acidic or basic conditions?

A1: this compound contains a lactam (a cyclic amide) functional group. Lactams are susceptible to hydrolysis under both acidic and basic conditions.[1] This chemical reaction involves the cleavage of the amide bond within the pyrrolidin-2-one ring, leading to the formation of a ring-opened product.

Q2: What is the primary degradation product of this compound upon hydrolysis?

A2: The expected primary degradation product under both acidic and basic hydrolysis is 4-((4-bromo-3-chlorophenyl)amino)butanoic acid. This is formed by the cleavage of the C-N bond in the lactam ring.

Q3: Are there general guidelines for performing forced degradation studies on this compound?

A3: Yes, forced degradation studies, also known as stress testing, are essential in pharmaceutical development to understand degradation pathways and validate the stability of a drug molecule.[2][3] These studies intentionally degrade the compound to establish likely degradation products and evaluate its intrinsic stability.[2][3] Regulatory guidelines from bodies like the ICH provide a framework for conducting these studies, which typically involve exposure to stress conditions such as high and low pH, elevated temperature, light, and oxidizing agents.[4][5]

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the parent compound from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) and the formation of impurities over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound in solution. The pH of the solution may be too acidic or basic, accelerating the hydrolysis of the lactam ring.Buffer the solution to a neutral pH if the experimental conditions allow. If acidic or basic conditions are required, consider performing the experiment at a lower temperature to reduce the rate of degradation.
Appearance of unknown peaks in HPLC chromatogram. These are likely degradation products.Perform peak purity analysis to confirm. If they are degradation products, they will need to be identified and characterized, especially if they exceed established reporting thresholds.
Inconsistent degradation rates between experiments. Variations in temperature, pH, or concentration of the acidic/basic solution.Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions.
Precipitation of the compound or degradation products. The solubility of the parent compound or its degradation products may be limited in the chosen solvent system at a particular pH.Adjust the pH or the composition of the solvent system. The ring-opened degradation product, an amino acid, will have different solubility characteristics than the parent lactam.

Quantitative Data Summary

Stress Condition Reagent Concentration Temperature (°C) Time (hours) % Degradation (Example) Major Degradation Product
Acidic Hydrolysis0.1 M HCl602415%4-((4-bromo-3-chlorophenyl)amino)butanoic acid
Basic Hydrolysis0.1 M NaOH401225%4-((4-bromo-3-chlorophenyl)amino)butanoic acid

Experimental Protocols

Protocol 1: Acidic Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: Add a known volume of the stock solution to a volumetric flask containing 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solution in a temperature-controlled water bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization and Dilution: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Basic Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: Add a known volume of the stock solution to a volumetric flask containing 0.1 M sodium hydroxide to achieve a final drug concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solution in a temperature-controlled water bath at 40°C.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 hours).

  • Neutralization and Dilution: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

Acidic_Degradation_Pathway parent This compound intermediate Protonated Carbonyl parent->intermediate + H3O+ product 4-((4-bromo-3-chlorophenyl)amino)butanoic acid intermediate->product + H2O (Nucleophilic Attack)

Caption: Predicted acidic hydrolysis pathway of this compound.

Basic_Degradation_Pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate + OH- (Nucleophilic Attack) product 4-((4-bromo-3-chlorophenyl)amino)butanoic acid intermediate->product Ring Opening

Caption: Predicted basic hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution prep_stress Prepare Stress Samples (Acidic/Basic) prep_stock->prep_stress incubation Incubate at Controlled Temperature prep_stress->incubation sampling Withdraw Samples at Timepoints incubation->sampling neutralize Neutralize and Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Identifying Impurities in 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting impurities that may arise during the synthesis of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the likely synthetic routes for this compound and how do they influence impurity formation?

A1: The synthesis of this compound, an N-aryl lactam, is typically achieved through a cross-coupling reaction. The two most probable methods are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide (e.g., 1,3-dibromo-2-chlorobenzene or 4-bromo-3-chloroaniline) with 2-pyrrolidinone.[1] It is known for its high functional group tolerance and milder reaction conditions compared to the Ullmann reaction.[1] However, it can be sensitive to the choice of ligand, base, and catalyst, which can lead to specific side products like dehalogenated compounds.[2][3]

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an amine or amide.[4][5] Traditional Ullmann reactions require high temperatures and polar solvents, which can generate a greater number of degradation products.[4] Modern variations use soluble copper catalysts and ligands to improve efficiency.[4]

The choice of synthesis route is critical as it dictates the potential impurity profile.

cluster_0 Synthesis Pathways SM1 4-Bromo-3-chloroaniline + 2-Pyrrolidinone Prod 1-(4-Bromo-3-chlorophenyl) pyrrolidin-2-one SM1->Prod Buchwald-Hartwig (Pd-cat) or Ullmann (Cu-cat) start Unknown Peak Detected in HPLC lcms Analyze by LC-MS to get Molecular Weight start->lcms assess Assess Potential Structures (Starting Material, Side Product?) lcms->assess isolate Isolate Impurity via Preparative HPLC assess->isolate Structure Unknown end Impurity Identified assess->end Known Structure (e.g., Starting Material) nmr Characterize by NMR (1H, 13C, 2D) isolate->nmr elucidate Elucidate Structure nmr->elucidate elucidate->end

References

Validation & Comparative

Confirming the Purity of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis as a method for confirming the purity of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one and its commercially available alternatives.

Elemental analysis is a robust analytical technique that determines the elemental composition of a sample. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and bromine to the theoretical values calculated from the molecular formula, the purity of a synthesized compound can be accurately assessed. This method is particularly valuable for novel compounds where certified reference standards may not be available.

Comparative Analysis of this compound and Alternatives

To provide a clear comparison, the following table summarizes the theoretical elemental composition of this compound alongside the reported purities of structurally similar, commercially available compounds. This data allows researchers to benchmark the purity of their synthesized compound against existing alternatives.

Compound NameMolecular FormulaTheoretical %CTheoretical %HTheoretical %NTheoretical %ClTheoretical %BrReported Purity
This compoundC₁₀H₉BrClNO43.763.315.1012.9129.11(To be determined)
1-(4-Bromophenyl)pyrrolidin-2-oneC₁₀H₁₀BrNO50.034.205.83-33.2895% - 98%[1][2]
1-Phenylpyrrolidin-2-oneC₁₀H₁₁NO74.516.888.69--99%

Experimental Protocol for Elemental Analysis

A detailed methodology for the elemental analysis of this compound is provided below. This protocol outlines the steps for sample preparation, instrumentation, and data analysis.

Objective: To determine the elemental composition (%C, %H, %N, %Cl, %Br) of this compound to confirm its purity.

Materials:

  • This compound sample (accurately weighed)

  • Tin capsules for solid samples

  • Elemental analyzer capable of CHN and halogen analysis

  • Microbalance

  • Certified organic analytical standards (e.g., acetanilide for CHN, 4-bromobenzoic acid for Br, 4-chlorobenzoic acid for Cl)

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using certified organic analytical standards. This ensures the accuracy of the measurements.

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule using a microbalance.

    • Fold the tin capsule to securely enclose the sample.

  • CHN Analysis (Combustion Method):

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is heated to approximately 900-1000°C in a stream of pure oxygen.

    • The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

    • The resulting gases are passed through a series of traps and columns to separate them.

    • A thermal conductivity detector (TCD) is used to quantify the amounts of CO₂, H₂O, and N₂.

  • Halogen (Cl and Br) Analysis (Combustion Method):

    • Introduce the encapsulated sample into a separate combustion tube or a system designed for halogen analysis, typically heated to around 1000°C.

    • The combustion in the presence of a catalyst converts the chlorine and bromine into hydrogen chloride (HCl) and hydrogen bromide (HBr).

    • The resulting gases are bubbled through an absorption solution.

    • The concentration of chloride and bromide ions in the solution is then determined by a suitable analytical method, such as ion chromatography or potentiometric titration.

  • Data Analysis:

    • The instrument's software calculates the percentage of each element based on the detector response and the sample weight.

    • Compare the experimental percentages with the theoretical percentages calculated from the molecular formula (C₁₀H₉BrClNO).

    • The purity of the sample can be estimated based on the deviation of the experimental values from the theoretical values. A close correlation indicates high purity.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of this compound using elemental analysis.

Purity_Confirmation_Workflow cluster_synthesis Compound Synthesis cluster_analysis Purity Analysis cluster_result Outcome cluster_decision Decision Synthesis Synthesize 1-(4-Bromo-3-chlorophenyl) pyrrolidin-2-one SamplePrep Sample Preparation (Weighing) Synthesis->SamplePrep Sample ElementalAnalysis Elemental Analysis (CHN & Halogen) SamplePrep->ElementalAnalysis Prepared Sample DataAnalysis Data Comparison (Experimental vs. Theoretical) ElementalAnalysis->DataAnalysis Elemental % PurityConfirmation Purity Confirmation DataAnalysis->PurityConfirmation Purity Assessment Proceed Proceed with Research PurityConfirmation->Proceed High Purity Purify Further Purification PurityConfirmation->Purify Low Purity

References

Bromo- vs. Chloro-Substituted Phenylpyrrolidinones: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of bromo- and chloro-substituted phenylpyrrolidinones and related aromatic compounds. While direct comparative studies on phenylpyrrolidinones are limited, this document synthesizes available data from structurally similar compounds to infer potential trends in cytotoxicity. The information presented is intended to guide further research and drug development efforts in this area.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various bromo- and chloro-substituted aromatic compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassBromo-substituted DerivativeChloro-substituted DerivativeCancer Cell LineIC50 (µM) - BromoIC50 (µM) - ChloroReference
Phenylacetamide2-Bromo-N-(4-methylphenyl)acetamide2-Chloro-N-(4-methylphenyl)acetamideMCF-7 (Breast)12.525.0Fictional Data
Phenylacetamide2-Bromo-N-(4-methylphenyl)acetamide2-Chloro-N-(4-methylphenyl)acetamideA549 (Lung)18.235.8Fictional Data
N-PhenylbenzamideN-(4-Bromophenyl)-4-chlorobenzamideN-(4-Chlorophenyl)-4-chlorobenzamideHeLa (Cervical)8.911.2[1]
Chalcone(E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one(E)-1-(4-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneMCF-7 (Breast)29.27 µg/mLNot Available[2][3]
BenzofuranHalogenated Benzofuran DerivativeHalogenated Benzofuran DerivativeVariousGenerally lower IC50 for bromo-derivativesGenerally higher IC50 for chloro-derivatives[4]

Note: The data for phenylacetamides is presented as a hypothetical example to illustrate a direct comparison, as no single study with such a direct comparison for this specific scaffold was identified in the initial search. The data for N-Phenylbenzamide and Chalcone are derived from existing literature, though a direct chloro-analog for the specific brominated chalcone was not available. The trend for Benzofurans is a qualitative summary from a study indicating higher cytotoxicity for brominated derivatives.[4]

Structure-Activity Relationship Insights

The position and nature of the halogen substituent on the phenyl ring can significantly influence the cytotoxic activity of a compound. Studies on various halogenated aromatic compounds suggest that:

  • Lipophilicity and Cell Permeability: The hydrophobicity of a compound, often measured by its logP value, plays a crucial role in its ability to cross cell membranes and reach intracellular targets.[5][6] Bromine is generally more lipophilic than chlorine, which may lead to enhanced cellular uptake and, consequently, higher cytotoxicity.

  • Electronic Effects: The electron-withdrawing or -donating properties of halogens can affect the reactivity and binding affinity of the molecule with its biological target.[7][8]

  • Metabolic Stability: Halogenation can influence the metabolic stability of a compound, potentially leading to a longer half-life and sustained cytotoxic effect.

A study on halogenated benzofuran derivatives indicated that brominated compounds tend to be more cytotoxic than their chlorinated counterparts.[4] This suggests that for certain molecular scaffolds, the increased lipophilicity and polarizability of bromine may contribute to greater biological activity. However, the specific structure of the parent molecule is a critical determinant of the overall effect of halogen substitution.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chemical compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (bromo- and chloro-substituted phenylpyrrolidinones) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm). The amount of color formed is proportional to the amount of LDH released, and thus to the number of dead cells.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_data_analysis Data Analysis start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add bromo- & chloro-substituted phenylpyrrolidinones incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h assay_choice Select Assay incubate_48h->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Viability ldh_assay LDH Assay assay_choice->ldh_assay Toxicity measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 compare_cytotoxicity Compare Cytotoxicity calculate_ic50->compare_cytotoxicity

Caption: Experimental workflow for comparative cytotoxicity assessment.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ros Oxidative Stress cluster_dna DNA Damage cluster_apoptosis Apoptosis compound Bromo/Chloro-substituted Phenylpyrrolidinone ros Increased ROS compound->ros dna_damage DNA Damage compound->dna_damage mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction caspase_activation Caspase Activation mito_dysfunction->caspase_activation p53 p53 Activation dna_damage->p53 p53->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Potential signaling pathways affected by cytotoxic compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one Analogs as AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one analogs as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3. The overexpression of AKR1C3 is implicated in the progression of various cancers, including prostate and breast cancer, by contributing to the intratumoral synthesis of androgens and estrogens.[1][2] The development of non-carboxylate inhibitors is of significant interest to overcome the cellular transport limitations of traditional carboxylic acid-based inhibitors.[1][2] This guide summarizes quantitative biological data, details experimental methodologies, and visualizes key biological pathways to inform a rational drug design approach.

Quantitative Comparison of AKR1C3 Inhibition

The inhibitory activities of a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one analogs were evaluated against the human AKR1C3 enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key analogs, providing a clear comparison of their potencies.

Compound IDR (Substitution on Pyrrolidinone)AKR1C3 IC50 (nM)Selectivity over AKR1C2
1a H13>385-fold
1b 3-Me21>238-fold
1c 4-Me11>455-fold
1d 5-Me19>263-fold
2a H (Piperidine replaced with Pyrrolidine)48>104-fold
2b H (Piperidine replaced with Morpholine)120>42-fold
3a H (Sulfonamide N-H)>5000-

Data compiled from published research.[1][2][3]

Structure-Activity Relationship (SAR) Insights

The SAR for this series of compounds reveals several key features critical for potent and selective AKR1C3 inhibition:

  • Sulfonamide Moiety is Critical: Replacement of the sulfonamide linker with an amide or other groups leads to a significant loss of activity, highlighting its essential role in binding to the enzyme.[1]

  • Piperidine Ring Optimization: The piperidine ring on the sulfonamide appears optimal. Replacement with smaller (pyrrolidine) or more polar (morpholine) rings results in a decrease in potency.[1]

  • Pyrrolidinone Ring Substitution: Small alkyl substitutions on the pyrrolidinone ring are generally well-tolerated, with a methyl group at the 4-position (Compound 1c ) showing slightly improved potency compared to the unsubstituted analog (Compound 1a ).[1]

  • Phenyl Ring and Pyrrolidinone Co-planarity: The relative orientation of the phenyl ring and the pyrrolidinone ring is important. Alterations that affect this co-planarity can negatively impact inhibitory activity.[1]

Experimental Protocols

AKR1C3 Inhibition Assay

The in vitro inhibitory activity of the compounds against AKR1C3 is determined using a spectrophotometric assay that monitors the oxidation of NADPH to NADP+.[4]

  • Reagents:

    • Recombinant human AKR1C3 enzyme

    • NADPH (cofactor)

    • 9,10-Phenanthrenequinone (PQ) (substrate)

    • Potassium phosphate buffer (pH 7.4)

    • Test compounds dissolved in DMSO

  • Procedure:

    • The reaction is initiated by adding the AKR1C3 enzyme to a solution containing NADPH, PQ, and the test compound at various concentrations in a 96-well plate.

    • The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored over time using a plate reader.

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Pathways

AKR1C3-Mediated Androgen Synthesis Pathway

The following diagram illustrates the role of AKR1C3 in the conversion of weak androgens to potent androgens, a key pathway in the progression of castration-resistant prostate cancer. Inhibition of AKR1C3 is a therapeutic strategy to block this pathway.

AKR1C3_Pathway Androstenedione Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Androstenedione->AKR1C3 Reduction Testosterone Testosterone (Potent Androgen) DHT Dihydrotestosterone (DHT) (Potent Androgen) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds and Activates Proliferation Tumor Cell Proliferation AR->Proliferation Promotes AKR1C3->Testosterone Inhibitor 1-(4-(piperidin-1-ylsulfonyl)phenyl) pentylpyrrolidin-2-one Analogs Inhibitor->AKR1C3 Inhibit

Caption: AKR1C3 catalyzes the reduction of androstenedione to testosterone, a key step in potent androgen synthesis that drives prostate cancer cell proliferation via androgen receptor (AR) activation.

Experimental Workflow for SAR Studies

The logical workflow for conducting structure-activity relationship studies of these AKR1C3 inhibitors is outlined below.

SAR_Workflow Synthesis Chemical Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification Screening In Vitro AKR1C3 Inhibition Assay Purification->Screening Data_Analysis IC50 Determination and SAR Analysis Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Identify Key Structural Features In_Vivo In Vivo Efficacy Studies Data_Analysis->In_Vivo Select Potent Candidates Lead_Opt->Synthesis Design New Analogs

Caption: A typical workflow for the discovery and optimization of novel AKR1C3 inhibitors, from chemical synthesis to in vivo evaluation.

References

A Comparative Analysis of Bromine and Chlorine Reactivity in 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The presence of multiple halogen atoms on a scaffold, such as in 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, offers a versatile platform for selective chemical modifications. This guide provides an in-depth comparison of the reactivity of the bromine and chlorine substituents in this molecule, supported by established chemical principles and analogous experimental data, to inform rational synthetic design.

The inherent differences in the carbon-halogen bond strengths and electronic properties of bromine and chlorine give rise to distinct reactivity profiles. In general, the carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to cleavage in various chemical transformations. This differential reactivity is most pronounced in metal-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.

The established order of reactivity for aryl halides in oxidative addition is I > Br > Cl > F.[1] Consequently, the C-Br bond in this compound is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the C4 position (bromine) while leaving the C3 position (chlorine) intact, by carefully controlling the reaction conditions.

Reactivity in Metallation Reactions

Grignard Reagent Formation: The formation of Grignard reagents from aryl halides involves the reaction with magnesium metal. The reactivity of aryl halides in this process follows the trend I > Br > Cl. It is generally challenging to form Grignard reagents from aryl chlorides under standard conditions.[2] Therefore, reacting this compound with magnesium would be expected to selectively form the Grignard reagent at the C-Br bond.

Directed Ortho-Lithiation: The pyrrolidin-2-one moiety, specifically the amide carbonyl group, can act as a directed metalation group (DMG) in the presence of strong bases like n-butyllithium (n-BuLi). However, halogens themselves can also influence the site of lithiation. The relative directing ability of the amide versus the halogens, and the potential for halogen-metal exchange, would need to be experimentally determined. It is plausible that deprotonation could occur ortho to the directing group or that halogen-metal exchange could take place, preferentially with the more reactive bromine atom.

Summary of Reactivity Comparison

Reaction TypeReactivity of Bromine (C4)Reactivity of Chlorine (C3)Selectivity
Palladium-Catalyzed Cross-Coupling HighLowHigh for Bromine
Grignard Formation Moderate to HighVery LowHigh for Bromine
Nucleophilic Aromatic Substitution LowLowLow (requires strong activation)
Directed Ortho-Lithiation Possible Halogen-Metal ExchangeLess Likely Halogen-Metal ExchangeDependent on directing group effects

Experimental Protocols for Selective Functionalization

The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective transformations. Below are representative experimental protocols for the selective Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the C4-Br position of this compound.

Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol describes the selective coupling of an arylboronic acid at the C4 position.

Reagents and Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/Water or Dioxane/Water solvent mixture

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the solvent mixture (e.g., 5 mL of toluene and 1 mL of 2M aqueous K₂CO₃).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective Buchwald-Hartwig Amination at the C-Br Bond

This protocol outlines the selective amination at the C4 position.

Reagents and Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), the palladium precursor (0.01-0.02 mmol, 1-2 mol%), and the phosphine ligand (0.02-0.04 mmol, 2-4 mol%) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., 5 mL of toluene).

  • Add the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualization of Selective Reactivity

The following diagram illustrates the logical workflow for the selective functionalization of this compound.

G cluster_start Starting Material cluster_reactions Selective Reactions at C-Br cluster_products Monofunctionalized Products cluster_further_reactions Potential Further Functionalization at C-Cl cluster_final_product Difunctionalized Product start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki More reactive C-Br bond buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald Higher reactivity of C-Br grignard Grignard Formation (Mg, ether) start->grignard Selective reaction at C-Br prod_suzuki 1-(3-Chloro-4-arylphenyl)pyrrolidin-2-one suzuki->prod_suzuki prod_buchwald 1-(3-Chloro-4-(dialkylamino)phenyl)pyrrolidin-2-one buchwald->prod_buchwald prod_grignard 1-(3-Chloro-4-(magnesiobromido)phenyl)pyrrolidin-2-one grignard->prod_grignard further_suzuki Suzuki Coupling (More forcing conditions) prod_suzuki->further_suzuki prod_buchwald->further_suzuki prod_final 1-(3,4-Diaryl)phenylpyrrolidin-2-one further_suzuki->prod_final

Caption: Selective functionalization pathways for this compound.

References

biological activity of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one versus similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one and Structurally Similar Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of this compound and related N-phenylpyrrolidin-2-one derivatives. Due to the limited publicly available data on the specific biological activities of this compound, this guide focuses on the known activities of structurally similar compounds, particularly their anticonvulsant, neuroprotective, and cytotoxic effects. The information presented is intended to guide further research and drug development efforts in this chemical space.

Overview of Biological Activities

N-phenylpyrrolidin-2-one derivatives constitute a class of compounds with a wide range of biological activities. The nature and position of substituents on the phenyl ring play a crucial role in determining their pharmacological profile. Halogenation, as seen in this compound, is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and target-binding affinity of drug candidates.

Comparative Analysis of Biological Activity

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of N-phenylpyrrolidin-2-one derivatives. The substitution pattern on the N-phenyl ring is a key determinant of this activity.

Table 1: Anticonvulsant Activity of Selected N-Phenylpyrrolidin-2-one Derivatives

CompoundStructureSeizure ModelActivity MetricValueReference
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-oneNot SpecifiedLD501000 mg/kg p.o.[1]
General N-acyl-2-pyrrolidinone derivativesGeneral structure of N-acyl-2-pyrrolidinonePicrotoxin-induced seizureEffective Dose200 mg/kg[2]
2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione6-Hz psychomotor seizureActive-[3]

Structure-Activity Relationship (SAR) Insights:

  • The presence and position of halogen atoms on the N-phenyl ring are critical for anticonvulsant activity. For instance, in a series of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivatives, a chlorine atom in the ortho position was found to be more effective than a fluorine atom[1].

  • The nature of the substituent at other positions of the pyrrolidinone ring also influences the anticonvulsant profile[3].

Neuroprotective Activity

Certain phenylpyrrolidinone derivatives have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases and ischemic stroke[4][5][6].

A potassium salt of 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate has been investigated for its neuroprotective effects in ischemic stroke models[4]. In a glutamate-induced excitotoxicity model, this compound showed a significant neuroprotective effect, with the maximum protective effect observed at 50 µM, where the cell survival rate increased by 37%[5]. The proposed mechanism for this neuroprotection involves the modulation of AMPA receptors, which can mitigate glutamate excitotoxicity[4].

Cytotoxic Activity

The cytotoxic properties of N-phenylpyrrolidin-2-one derivatives against various cancer cell lines have also been explored. The antiproliferative activity is largely dependent on the substitution pattern on the phenyl ring. For a series of symmetrical chlorophenylamino-s-triazine derivatives containing a pyrrolidine moiety, potent cytotoxic activity was observed, with IC50 values in the low micromolar range against MCF7 (human breast cancer) and C26 (murine colon carcinoma) cell lines[7]. For example, the 2,4-dichloro substituted compound with a pyrrolidine ring (4c) exhibited an IC50 of 6.85 μM for MCF7 and 1.71 μM for C26 cells[7].

Experimental Protocols

Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical assay for identifying compounds with potential efficacy against generalized tonic-clonic seizures[8].

  • Animal Model: Male albino mice are commonly used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

  • Seizure Induction: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-injection), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is applied through corneal electrodes.

  • Observation: Mice are observed for the presence or absence of a tonic hind limb extension seizure. The absence of this response is considered protection.

  • Data Analysis: The percentage of protected animals in each group is calculated. The ED50 (the dose that protects 50% of the animals) is determined using probit analysis[4].

Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Proposed Signaling Pathway for Neuroprotection

G cluster_0 Glutamate Excitotoxicity cluster_1 Neuroprotection by Phenylpyrrolidinone Derivative Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Activates AMPA Receptor AMPA Receptor Excess Glutamate->AMPA Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx AMPA Receptor->Ca2+ Influx Neuronal Damage Neuronal Damage Ca2+ Influx->Neuronal Damage Phenylpyrrolidinone Derivative Phenylpyrrolidinone Derivative AMPA Receptor_mod AMPA Receptor Phenylpyrrolidinone Derivative->AMPA Receptor_mod Modulates Reduced Ca2+ Influx Reduced Ca2+ Influx AMPA Receptor_mod->Reduced Ca2+ Influx Neuroprotection Neuroprotection Reduced Ca2+ Influx->Neuroprotection G Compound Synthesis Compound Synthesis In vivo Screening In vivo Screening (e.g., MES, scPTZ tests) Compound Synthesis->In vivo Screening Active Compounds Active Compounds In vivo Screening->Active Compounds Dose-Response Study Dose-Response Study (Determine ED50) Active Compounds->Dose-Response Study Neurotoxicity Assay Neurotoxicity Assay (e.g., Rotarod test) Active Compounds->Neurotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Dose-Response Study->Mechanism of Action Studies Neurotoxicity Assay->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

References

Comparative In Vitro Analysis of Pyrrolidinone Derivatives as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of various pyrrolidinone-based compounds, a class of molecules investigated for their potential as anticonvulsant agents. Due to a lack of publicly available in vitro data specifically for 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one derivatives, this guide presents data on structurally related pyrrolidine-2,5-dione derivatives to offer insights into the potential mechanisms of action and comparative efficacy within this broader chemical class. The data presented herein is intended to serve as a reference for researchers engaged in the discovery and development of novel antiepileptic drugs (AEDs).

The primary mechanism of action for many existing and investigational anticonvulsant drugs involves the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.[1][2] This guide focuses on the in vitro evaluation of novel pyrrolidinone derivatives targeting neuronal voltage-sensitive sodium and L-type calcium channels, key players in neuronal excitability and seizure propagation.[3][4]

Comparative In Vitro Activity of Pyrrolidine-2,5-dione Derivatives

The following table summarizes the in vitro binding activities of selected N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione, highlighting their interaction with crucial neuronal ion channels. These compounds have demonstrated significant anticonvulsant activity in preclinical in vivo models, and the in vitro data provides insights into their potential mechanisms of action.[5]

Compound IDStructureTarget Ion ChannelConcentration (µM)% InhibitionReference Compound% Inhibition (Reference)
12 N-Mannich base of pyrrolidine-2,5-dioneSodium Channel (Site 2)100>50%Phenytoin>50%
L-type Calcium Channel10059.4%Phenytoin>50%
L-type Calcium Channel1020.2%Topiramate<25% (at 100 µM)
23 N-Mannich base of 3-methylpyrrolidine-2,5-dioneSodium Channel (Site 2)100>50%Phenytoin>50%
L-type Calcium Channel10065.9%Phenytoin>50%
L-type Calcium Channel1012.3%Topiramate<25% (at 100 µM)

Data sourced from Kamiński et al. (2015).[5]

Experimental Protocols

The in vitro binding assays for the sodium and L-type calcium channels were conducted to elucidate the potential mechanism of anticonvulsant action for the most active compounds identified in in vivo screens.[5]

In Vitro Sodium and Calcium Channel Binding Studies

Objective: To determine the ability of test compounds to inhibit the binding of specific radioligands to sodium channel (site 2) and L-type calcium channels in brain tissue preparations.

Methodology:

  • Tissue Preparation: Rat brain cortices are homogenized in an appropriate buffer and centrifuged to isolate the membrane fraction containing the ion channels.

  • Radioligand Binding Assay:

    • Sodium Channel (Site 2): The prepared brain membranes are incubated with a specific radioligand for site 2 on the sodium channel (e.g., [³H]batrachotoxin) in the presence and absence of the test compounds at a concentration of 100 µM.

    • L-type Calcium Channel: Similarly, brain membranes are incubated with a specific radioligand for L-type calcium channels (e.g., [³H]nitrendipine) with and without the test compounds at concentrations of 100 µM and 10 µM.

  • Incubation and Filtration: The incubation is carried out for a specific duration at a controlled temperature to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle-treated) samples. Results showing an inhibition greater than 50% are considered significant, while those below 25% are generally not considered significant.[5]

Signaling Pathway and Experimental Workflow

The GABAergic signaling pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition in the brain.[6] Dysfunction in this pathway is a key factor in the pathophysiology of epilepsy.[7][8] Many anticonvulsant drugs exert their effects by enhancing GABAergic inhibition.[1][6]

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA for Synaptic_Cleft Synaptic_Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GABA Transporter 1 (GAT1) Synaptic_Cleft->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor Synaptic_Cleft->GABA_A_Receptor GABA binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to

Caption: The GABAergic signaling pathway, a key target for anticonvulsant drugs.

The following diagram illustrates a general workflow for the in vitro screening of potential anticonvulsant compounds.

Anticonvulsant_Screening_Workflow Compound_Library Compound Library (e.g., Pyrrolidinone Derivatives) Primary_Screening Primary In Vitro Screening (e.g., Radioligand Binding Assays) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screening->Hit_Identification Secondary_Screening Secondary In Vitro Assays (e.g., Electrophysiology) Hit_Identification->Secondary_Screening Active Compounds Inactive Hit_Identification->Inactive Inactive Compounds Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection In_Vivo_Testing In Vivo Animal Models (e.g., MES, scPTZ tests) Lead_Selection->In_Vivo_Testing Promising Leads

Caption: A generalized workflow for the in vitro screening of anticonvulsant candidates.

Conclusion

The presented in vitro data for pyrrolidine-2,5-dione derivatives suggest that interaction with voltage-gated sodium and calcium channels is a plausible mechanism for their anticonvulsant effects.[5] Compounds 12 and 23 demonstrate significant inhibition of both channel types at a concentration of 100 µM, comparable to the established antiepileptic drug phenytoin.[5] This dual-action profile is a desirable characteristic for novel anticonvulsant candidates. Further investigations, including detailed electrophysiological studies and structure-activity relationship (SAR) analyses, are warranted to optimize the potency and selectivity of this class of compounds. While direct in vitro data for this compound derivatives remains to be published, the findings from related structures provide a valuable framework for guiding future research in this area.

References

Cross-Validation of Analytical Methods for Pyrrolidinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of pyrrolidinone compounds, which are prevalent in the pharmaceutical and chemical industries. This document focuses on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering a comparative analysis of their performance based on experimental data.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for pyrrolidinone compounds is contingent on factors such as required sensitivity, the nature of the sample matrix, and the specific compound of interest. The following tables summarize the key performance characteristics of LC-MS/MS and HPLC methods for the analysis of various pyrrolidinone derivatives.

Table 1: Performance Characteristics of LC-MS/MS Methods for Pyrrolidinone Quantification

ParameterMethod 1: 2-Pyrrolidinone in Swine Liver[1]Method 2: N-methyl-2-pyrrolidone (NMP) in Bovine Liver[2]Method 3: NMP Metabolites in Human Urine[3]
Principle Hydrophilic Interaction LC-MS/MSHydrophobic HPLC with tandem MSHPLC-electrospray ionization-MS/MS
Detection Limit 5 ng/g-NMP: 0.0001 mg/L, 5-HNMP: 0.006 mg/L, MSI: 0.008 mg/L, 2-HMSI: 0.03 mg/L
Linearity Range -8 µg/g to 20 µg/g-
Precision (RSD%) Excellent Precision (not quantified)-Within-run CV: 3.4-6.5%, Total CV: 4.2-9.2%
Accuracy (Recovery %) Full Recovery--
Specificity High, using multiple reaction monitoringHigh, using four precursor/product ion transitionsHigh, with baseline separation of metabolites

Table 2: Performance Characteristics of HPLC Methods for Pyrrolidinone Analysis

ParameterMethod 1: 1-vinyl-2-pyrrolidone[4]Method 2: N-Vinyl-2-pyrrolidone[5]Method 3: NMP and metabolites in plasma and urine[6][7]
Principle Reversed-Phase HPLC with UV detectionReversed-Phase HPLCLC-MS with APCI interface
Detection Limit --5-HNMP: 4 ng/ml (plasma), 120 ng/ml (urine); 2-HMSI: 5 ng/ml (plasma), 85 ng/ml (urine)
Linearity Range --0.12 to 25 µg/ml
Precision (RSD%) --Within-day: 1-12% (plasma), 2-10% (urine); Between-day: 3-6% (plasma), 4-8% (urine)
Accuracy (Recovery %) --98-99% (plasma), 106-111% (urine)
Specificity High resolution and peak symmetry-Suitable for monitoring levels in exposed persons

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and should be optimized and validated for specific applications.

LC-MS/MS Method for 2-Pyrrolidinone in Swine Liver[1]

This method is designed for the determination of 2-pyrrolidinone in a complex biological matrix.

  • Instrumentation : High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Sample Preparation :

    • Fortify swine liver tissue with 2-pyrrolidinone-d(6) as an internal standard.

    • Extract 2-pyrrolidinone with acetonitrile.

    • The supernatant is passed through a C18 + WAX mixed-mode solid-phase extraction (SPE) cartridge.

    • Adjust the eluate to pH 5.0 and pass it through a strong cationic exchange SPE cartridge.

    • Concentrate and elute 2-pyrrolidinone and the internal standard with acetonitrile containing 2% ammonium hydroxide.

    • Acidify the final eluate before injection.

  • Chromatographic Conditions :

    • Column : Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Mobile Phase : Not specified in detail, but characteristic of HILIC separations.

  • Mass Spectrometry Conditions :

    • Ionization : Positive turbo-ion spray ionization mode.

    • Monitoring : Multiple reaction monitoring (MRM) transitions: 86 → 69 for 2-pyrrolidinone and 92 → 75 for 2-pyrrolidinone-d(6).

HPLC-UV Method for 1-vinyl-2-pyrrolidone[4]

This method is suitable for the analysis of 1-vinyl-2-pyrrolidone.

  • Instrumentation : HPLC system with a UV detector.

  • Column : Newcrom R1 reversed-phase column.

  • Mobile Phase : Acetonitrile (MeCN) and Water (H2O).

  • Flow Rate : 0.5 ml/min.

  • Detection : UV at 235 nm.

  • Injection Volume : 3 µL.

  • Sample Preparation : Dissolve the sample in a 50/50 mixture of MeCN/H2O to a concentration of 1 mg/ml.

Mandatory Visualization

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between different validation parameters.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_validation Method Validation Phase cluster_cross_validation Cross-Validation Phase cluster_conclusion Conclusion Phase start Define Analytical Requirement method_selection Select Candidate Methods (e.g., HPLC, LC-MS/MS) start->method_selection method_A Validate Method A method_selection->method_A method_B Validate Method B method_selection->method_B parameters Validation Parameters: - Accuracy - Precision - Specificity - Linearity - Range - LOD/LOQ method_A->parameters sample_analysis Analyze Same Set of Samples with Both Validated Methods method_A->sample_analysis method_B->parameters method_B->sample_analysis data_comparison Compare Results Statistically sample_analysis->data_comparison conclusion Determine Comparability and Select Appropriate Method data_comparison->conclusion

Caption: A general workflow for the cross-validation of analytical methods.

Signaling_Pathway_of_Method_Validation_Parameters cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity cluster_range Applicable Range cluster_specificity Specificity cluster_reliability Reliability Accuracy Accuracy (Closeness to True Value) Linearity Linearity Accuracy->Linearity Precision Precision (Repeatability) LOQ Limit of Quantitation (LOQ) Precision->LOQ Precision->Linearity LOD Limit of Detection (LOD) LOQ->LOD Range Range Linearity->Range Robustness Robustness (Insensitive to small variations) Range->Robustness Specificity Specificity (Analyte in presence of interferents) Specificity->Accuracy Specificity->Precision

Caption: Interrelationship of key analytical method validation parameters.

References

Navigating the Catalytic Landscape: A Comparative Guide to the Derivatization of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic derivatization of molecular scaffolds is a cornerstone of innovation. The compound 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one presents a versatile platform for modification, primarily through cross-coupling reactions targeting its aryl halide moieties. The efficacy of such transformations is critically dependent on the choice of catalyst. This guide provides a comparative overview of common catalytic systems for the derivatization of this substrate, based on established principles of cross-coupling chemistry. Due to a lack of publicly available experimental data specifically for this compound, this comparison is based on general principles and data from analogous substrates.

The primary sites for derivatization on this compound are the C-Br and C-Cl bonds on the phenyl ring. The C-Br bond is generally more reactive than the C-Cl bond in the two most common and powerful cross-coupling methodologies: Palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. Copper-catalyzed Ullmann condensation offers an alternative, often harsher, route for C-N, C-O, and C-S bond formation.

Comparison of Catalytic Systems

The selection of an optimal catalyst system is contingent on the desired transformation (C-C vs. C-N bond formation), desired reaction conditions, and functional group tolerance. Below is a qualitative comparison of the major catalytic approaches.

Catalytic SystemTypical ReactionAdvantagesDisadvantages
Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands) Suzuki-Miyaura Coupling (C-C bond formation)High yields, excellent functional group tolerance, mild reaction conditions, vast literature.Cost of palladium and ligands, potential for phosphine toxicity.
Palladium-based (e.g., Pd₂(dba)₃ with specialized phosphine ligands) Buchwald-Hartwig Amination (C-N bond formation)Broad substrate scope (primary and secondary amines), good functional group tolerance.Requires specific and often expensive ligands, can be sensitive to air and moisture.
Copper-based (e.g., CuI, Cu₂O with ligands) Ullmann Condensation (C-N, C-O, C-S bond formation)Lower cost of catalyst compared to palladium.Often requires high reaction temperatures, stoichiometric amounts of copper, and has a more limited substrate scope.

Experimental Protocols: Foundational Methodologies

While specific data for this compound is not available, the following represents generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions on similar aryl bromides. These should serve as a starting point for optimization.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the C-C bond formation at the C-Br position.

Reactants:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent mixture and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general method for the C-N bond formation at the C-Br position.

Reactants:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., XPhos, RuPhos, 0.04 equiv)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow and Logic

The general workflow for selecting and optimizing a catalytic system for the derivatization of this compound follows a logical progression from substrate analysis to reaction execution and analysis.

G cluster_0 Substrate Analysis cluster_1 Reaction Planning cluster_2 Optimization & Execution cluster_3 Analysis & Scale-up A This compound B Identify Reactive Sites (C-Br > C-Cl) A->B C Define Desired Transformation (e.g., C-C or C-N bond) B->C D Select Catalytic System (e.g., Suzuki, Buchwald-Hartwig) C->D E Screen Catalysts, Ligands, Bases, Solvents D->E F Run Small-Scale Test Reactions E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Isolate & Purify Product G->H I Characterize Product (NMR, MS) H->I J Scale-up Optimized Conditions I->J

General workflow for catalytic derivatization.

Signaling Pathways and Logical Relationships

The decision-making process for choosing a catalyst can be visualized as a signaling pathway, where the desired outcome dictates the selection of the appropriate catalytic route.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation start Start: Derivatize this compound decision_bond Desired Bond? start->decision_bond suzuki Suzuki-Miyaura Coupling decision_bond->suzuki C-C buchwald Buchwald-Hartwig Amination decision_bond->buchwald C-N (Mild) ullmann Ullmann Condensation decision_bond->ullmann C-N (Harsh) suzuki_catalyst Catalyst: Pd(PPh3)4 or Pd(OAc)2 + Ligand suzuki->suzuki_catalyst Requires end_product Derivatized Product suzuki_catalyst->end_product buchwald_catalyst Catalyst: Pd2(dba)3 + Ligand buchwald->buchwald_catalyst Requires buchwald_catalyst->end_product ullmann_catalyst Catalyst: CuI or Cu2O ullmann->ullmann_catalyst Requires ullmann_catalyst->end_product

Catalyst selection pathway for derivatization.

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one (CAS No. 1291487-17-6) in a laboratory setting. Given the presence of bromo and chloro functional groups on the aromatic ring, this compound should be handled with caution as a potentially hazardous substance.

Immediate Safety and Hazard Information

Emergency Procedures:

Exposure Scenario Immediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing.[1][3] Flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Use a safety shower if the contact area is large. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Use an eyewash station.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate personal protective equipment (PPE) before cleaning up. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4] A face shield may be necessary for splash hazards.Must meet ANSI Z87.1 standards. Ensure a snug fit to prevent any splashes from reaching the eyes.[4]
Skin and Body Protection Chemical-resistant lab coat or gown.[4][5]A disposable, polyethylene-coated polypropylene gown is recommended.[4] Ensure it is fully buttoned.[4]
Hand Protection Disposable nitrile or neoprene gloves.[4]Inspect gloves for tears or holes before use. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated.[4] Use proper glove removal technique to avoid skin contact.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5]If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[5] For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.[5]

  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

    • Don PPE: Put on all required personal protective equipment as detailed in the table above.[5]

    • Prepare Work Area: Ensure the chemical fume hood is functioning correctly.[5] The work area should be clean and uncluttered. Place all necessary equipment and reagents inside the fume hood.[5]

  • Handling:

    • Aliquot the Chemical: Carefully measure and transfer the required amount of the compound within the fume hood.

    • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood.[5] Keep the sash at the lowest practical height.

  • Cleanup and Disposal:

    • Decontaminate Glassware: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[5]

    • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[5] Use a designated, clearly labeled waste container.[5]

    • Dispose of Waste: Follow your institution's specific procedures for hazardous waste disposal.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Collection: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard symbols or information as per your institution's policy.

  • Storage: Store the sealed waste container in a cool, well-ventilated area away from incompatible materials, direct sunlight, and sources of ignition.

  • Disposal Procedure: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Chemical Fume Hood prep2->prep3 handle1 Aliquot Chemical prep3->handle1 Begin Work handle2 Perform Reaction handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 Complete Work clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste (Follow Institutional Policy) clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。